BX-513 hydrochloride
描述
属性
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWNUGWOGONQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719335 | |
| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193542-65-3 | |
| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BX-513 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BX-513 hydrochloride, also known as VUF2274, is a potent small molecule that exhibits a dual mechanism of action, positioning it as a valuable tool for research in chemokine signaling and virology. It functions as a selective antagonist of the human C-C chemokine receptor 1 (CCR1) and as a full inverse agonist of the human cytomegalovirus (HCMV)-encoded G protein-coupled receptor US28. This guide provides a comprehensive overview of its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound's primary mechanism of action involves the modulation of two distinct G protein-coupled receptors (GPCRs):
-
CCR1 Antagonism: this compound acts as a competitive antagonist at the CCR1 receptor.[1] CCR1 is a key chemokine receptor involved in the recruitment of leukocytes to sites of inflammation. Its ligands include macrophage inflammatory protein-1α (MIP-1α or CCL3) and RANTES (CCL5). By binding to CCR1, this compound prevents the binding of these chemokines, thereby inhibiting downstream signaling cascades that lead to cellular responses such as calcium mobilization and chemotaxis.[1][2]
-
US28 Inverse Agonism: The viral chemokine receptor US28, encoded by HCMV, exhibits constitutive (ligand-independent) activity, leading to persistent signaling.[3][4] this compound functions as a full inverse agonist at the US28 receptor.[3][5][6] This means that it not only blocks the binding of agonists but also reduces the basal, constitutive signaling of the receptor.[3][7] Specifically, it has been shown to inhibit the constitutive activation of the phospholipase C (PLC) pathway mediated by US28.[3][8] This inverse agonism can lead to the reactivation of latent HCMV, presenting a potential "shock-and-kill" therapeutic strategy.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | hCCR1 | 0.04 nM | Competitive Binding Assay | |
| Ki | hCCR5 | > 10,000 nM | Competitive Binding Assay | |
| Ki | hCXCR2 | > 10,000 nM | Competitive Binding Assay | |
| Ki | hCXCR4 | > 10,000 nM | Competitive Binding Assay | |
| IC50 | hCCR1 | 2.5 µM | MIP-1α-induced Ca2+ Mobilization | |
| IC50 | hUS28 | 4.9 µM | Constitutive PLC Activation | [9] |
Signaling Pathways
The dual action of this compound impacts distinct signaling pathways, which are visualized in the diagrams below.
CCR1 Antagonism Signaling Pathway
This compound blocks the MIP-1α-induced signaling cascade in CCR1-expressing cells. This pathway typically involves the activation of G proteins, leading to downstream activation of MAP Kinase and NF-κB pathways, culminating in inflammatory responses.
US28 Inverse Agonism Signaling Pathway
This compound inhibits the constitutive, ligand-independent signaling of the HCMV US28 receptor. This constitutive activity normally leads to the activation of the PLC and NF-κB pathways, promoting a cellular environment conducive to viral persistence.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
CCR1 Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human CCR1 in appropriate media.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [125I]-MIP-1α (e.g., 0.1 nM).
-
Add varying concentrations of this compound (e.g., from 10-11 to 10-5 M).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-MIP-1α binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Methodology:
-
Cell Preparation:
-
Culture CCR1-expressing cells (e.g., THP-1 monocytes or HEK293-CCR1) to the desired confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Resuspend the cells in the assay buffer.
-
Use a fluorometric imaging plate reader (FLIPR) or a spectrofluorometer to measure the baseline fluorescence.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 10-15 minutes).
-
Add a CCR1 agonist, such as MIP-1α (at its EC80 concentration), to stimulate the cells.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
US28 Inverse Agonist Assay (Inositol Phosphate Accumulation)
This assay quantifies the ability of this compound to inhibit the constitutive production of inositol phosphates (IPs), a downstream product of PLC activation, in cells expressing the US28 receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture COS-7 or HEK293 cells.
-
Transiently transfect the cells with a plasmid encoding the US28 receptor.
-
-
Metabolic Labeling and Treatment:
-
24 hours post-transfection, label the cells with [3H]myo-inositol in inositol-free medium overnight.
-
Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
-
Inositol Phosphate Extraction and Measurement:
-
Lyse the cells with a suitable acid (e.g., perchloric acid or formic acid).
-
Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates produced against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of constitutive IP production.
-
Conclusion
This compound is a versatile pharmacological tool with a well-defined dual mechanism of action. Its ability to selectively antagonize CCR1 and act as an inverse agonist on the viral US28 receptor makes it invaluable for studying inflammatory processes and HCMV pathogenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the nuanced effects of this compound and to explore its potential therapeutic applications.
References
- 1. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of small molecule functional antagonists of the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the first nonpeptidergic inverse agonist for a constitutively active viral-encoded G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Therapeutic targeting of HCMV-encoded chemokine receptor US28: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic targeting of HCMV-encoded chemokine receptor US28: Progress and challenges [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Human Cytomegalovirus US28: A Functionally Selective Chemokine Binding Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on BX-513 Hydrochloride: A Selective CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BX-513 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and serves as a critical resource for professionals in inflammation research and drug discovery.
Core Concepts: CCR1 in Inflammation
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) integral to the inflammatory cascade.[1] It is predominantly expressed on the surface of various leukocytes, including monocytes, macrophages, T cells, and neutrophils.[2][3] The primary role of CCR1 is to mediate the directed migration (chemotaxis) of these immune cells to sites of inflammation in response to binding its specific chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1][4] Upon ligand binding, CCR1 initiates a signaling cascade that increases intracellular calcium levels, leading to cellular activation, migration, and the perpetuation of the inflammatory response.[4][5] Due to its central role in leukocyte recruitment, CCR1 is a significant therapeutic target for a multitude of inflammatory and autoimmune disorders, including rheumatoid arthritis and multiple sclerosis.[1][2]
This compound: Profile of a Selective Antagonist
This compound is a small molecule compound identified as a potent and highly selective antagonist of the CCR1 receptor.[6][7] Its chemical designation is 5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile hydrochloride. By binding to the CCR1 receptor, BX-513 effectively blocks the binding of endogenous chemokines, thereby inhibiting the downstream signaling events that drive inflammatory cell recruitment.[6][7]
Mechanism of Action
BX-513 functions as a functional antagonist, inhibiting CCR1-mediated signaling. The binding of a chemokine like CCL3 to CCR1 activates intracellular G-proteins, which in turn stimulate phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is crucial for chemotaxis.[5] BX-513 blocks this pathway by preventing the initial ligand-receptor interaction, thereby inhibiting the mobilization of intracellular calcium.[6][7]
Caption: CCR1 signaling cascade and the inhibitory point of BX-513.
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The data below is compiled for clear comparison.
Table 1: Potency of this compound
| Parameter | Value | Assay Condition |
|---|---|---|
| K_i_ | 0.04 nM | Radioligand binding assay vs. human CCR1.[6][7] |
| IC_50_ | 2.5 µM | Inhibition of MIP-1α-induced intracellular calcium mobilization.[6][7] |
| IC_50_ | 8.4 µM | General CCR1 antagonism. |
Table 2: Selectivity Profile of this compound
| Receptor | K_i_ (nM) | Fold Selectivity vs. CCR1 |
|---|---|---|
| CCR1 | 0.04 | - |
| CCR5 | > 10 | > 250 |
| CXCR2 | > 10 | > 250 |
| CXCR4 | > 10 | > 250 |
Experimental Protocols
Detailed methodologies for the characterization of CCR1 antagonists like BX-513 are crucial for reproducible research.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Preparation: Utilize cell membranes prepared from a cell line stably expressing the human CCR1 receptor (e.g., HEK293 cells).[8]
-
Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α) and serial dilutions of BX-513.[8] This is performed in a suitable binding buffer at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[8]
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter, which traps the cell membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.[8]
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.[8]
-
Detection: Measure the radioactivity retained on each filter using a scintillation counter.
-
Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of BX-513. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to the inhibition constant (K_i_).
Chemotaxis Assay
This functional assay measures the ability of an antagonist to block the directed migration of cells toward a chemoattractant.
Caption: Workflow for a transwell chemotaxis assay.
Methodology:
-
Cell Preparation: Use a leukocyte cell line that endogenously expresses CCR1, such as the human monocytic cell line THP-1.[2][9] Resuspend the cells in an appropriate assay medium.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for approximately 30 minutes at 37°C.[9]
-
Assay Assembly: Use a transwell or Boyden chamber plate, which consists of an upper and lower chamber separated by a porous membrane.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cells to migrate through the membrane pores toward the chemoattractant.[9][10]
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface.[10]
-
Analysis: Count the number of migrated cells per field of view using a microscope. Calculate the percentage inhibition of chemotaxis for each BX-513 concentration compared to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound stands out as a well-characterized, potent, and selective CCR1 antagonist. Its ability to effectively block chemokine-induced signaling and cell migration in the nanomolar range, combined with a high degree of selectivity against other chemokine receptors, underscores its value as a research tool. The detailed data and protocols presented in this guide provide a solid foundation for scientists investigating the roles of CCR1 in health and disease and for professionals in the early stages of developing novel anti-inflammatory therapeutics. The robust in vitro profile of BX-513 warrants its use in preclinical models to further explore the therapeutic potential of CCR1 antagonism.
References
- 1. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. BX 513 hydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The CCR1 Antagonist BX-513 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BX-513 hydrochloride is a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the inflammatory response by controlling the migration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation. Its involvement in numerous inflammatory and autoimmune diseases has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound, chemically known as 4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinepentanenitrile hydrochloride, is a small molecule inhibitor belonging to the 4-hydroxypiperidine class of compounds.[1][2]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinepentanenitrile hydrochloride | [2] |
| Molecular Formula | C28H30Cl2N2O | |
| Molecular Weight | 481.46 g/mol | |
| CAS Number | 1216540-18-9 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively binding to and inhibiting the CCR1 receptor. This antagonism prevents the binding of endogenous chemokine ligands, such as Macrophage Inflammatory Protein-1α (MIP-1α or CCL3) and Regulated on Activation, Normal T cell Expressed and Secreted (RANTES or CCL5), to the receptor.[1][2]
The binding of these chemokines to CCR1 typically initiates a downstream signaling cascade mediated by G proteins. This cascade involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This calcium influx, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory mediators. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events.
Figure 1. CCR1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of 4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinepentanenitrile hydrochloride can be achieved through a multi-step process. A general synthetic approach, as described for analogous 4-hydroxypiperidine derivatives, involves the initial synthesis of the core piperidine structure followed by N-alkylation.[1][2]
Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine
This intermediate can be synthesized via a Grignard reaction between 4-chlorophenylmagnesium bromide and a suitable N-protected 4-piperidone, followed by deprotection.
Step 2: N-alkylation to yield BX-513
4-(4-chlorophenyl)-4-hydroxypiperidine is then reacted with a suitable alkylating agent, such as 5-bromo-2,2-diphenylpentanenitrile, in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., acetonitrile) to yield the free base of BX-513.
Step 3: Formation of the Hydrochloride Salt
The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in a suitable solvent like ether or isopropanol.
Note: The detailed reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization and are based on general procedures outlined in the literature for similar compounds.[1][2]
Biological Evaluation
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CCR1 receptor.
Materials:
-
HEK293 cell membranes expressing human CCR1
-
[¹²⁵I]-MIP-1α (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled MIP-1α (for non-specific binding) or the this compound dilutions.
-
Add 50 µL of [¹²⁵I]-MIP-1α (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the CCR1-expressing cell membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-wetted filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
2. Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of CCR1-expressing cells towards a chemokine gradient.
Materials:
-
CCR1-expressing cells (e.g., THP-1 cells or primary human monocytes)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human MIP-1α
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well transmigration plates with polycarbonate membranes)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol:
-
Resuspend the CCR1-expressing cells in chemotaxis medium.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
In the lower wells of the chemotaxis chamber, add chemotaxis medium alone (negative control) or medium containing an optimal concentration of MIP-1α.
-
Place the membrane insert into the wells and add the pre-incubated cell suspension to the upper chamber.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by lysing the cells and measuring their fluorescence after staining with a viability dye like Calcein-AM.
-
Determine the concentration-dependent inhibition of chemotaxis by this compound and calculate the IC₅₀ value.
Figure 2. General experimental workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR1 receptor in various physiological and pathological processes. Its high affinity and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of CCR1 antagonism in inflammatory diseases. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological characterization of this and other novel CCR1 antagonists.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Inverse Agonist Activity of BX-513 Hydrochloride at the US28 Receptor
This technical guide provides a comprehensive overview of the inverse agonist activity of this compound at the human cytomegalovirus (HCMV)-encoded G protein-coupled receptor (GPCR), US28. It details the constitutive signaling of US28, presents quantitative data for BX-513 and other ligands, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to the US28 Receptor
US28 is a viral G protein-coupled receptor (vGPCR) encoded by human cytomegalovirus, a member of the β-herpesvirus family.[1][2][3] Unlike many host GPCRs that remain inactive until stimulated by an agonist, US28 exhibits high levels of constitutive activity, meaning it signals continuously in the absence of a binding partner.[2][3][4][5][6] This ligand-independent signaling is a critical aspect of HCMV pathogenesis, as US28 manipulates a variety of host cellular pathways to create an environment favorable for viral replication and latency.[1][2] The receptor is expressed during both the lytic and latent phases of the viral life cycle.[1][2][3][7]
The constitutive signaling of US28 is promiscuous, coupling to multiple G protein families, primarily Gαq/11.[2][4][8] This leads to the activation of several key downstream pathways, including:
-
Phospholipase C (PLC) Pathway: Activation of Gαq/11 stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][6][9]
-
NF-κB Pathway: US28 constitutively activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial transcription factor for inflammatory and immune responses.[1][4][6][9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is also activated by US28, influencing cell proliferation and survival.[1][10]
-
STAT3 Pathway: US28 expression can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), contributing to cell proliferation.[2]
Given its constitutive activity and role in HCMV-associated diseases, US28 is a compelling therapeutic target.[1] Molecules that can inhibit this basal signaling are known as inverse agonists .
This compound: A US28 Inverse Agonist
This compound (also known as VUF2274) has been identified as a novel inverse agonist that acts on the US28 receptor.[11][12] By binding to US28, BX-513 reduces the receptor's constitutive signaling activity. In addition to its activity at US28, BX-513 is also characterized as a selective antagonist for the human chemokine receptor CCR1.[13][14] This dual pharmacology is an important consideration in experimental design and data interpretation.
Quantitative Data on US28 Ligands
The following table summarizes the quantitative pharmacological data for BX-513 and other notable ligands that interact with the US28 receptor.
| Compound | Classification | Parameter | Value | Receptor/Assay Context |
| This compound | Inverse Agonist | IC₅₀ | 4.9 µM | Inhibition of constitutive US28 activity[11][12] |
| This compound | CCR1 Antagonist | Kᵢ | 0.04 nM | Binding affinity at human CCR1[13][14] |
| Fractalkine (CX3CL1) | Partial Inverse Agonist | IC₅₀ | 1 - 5 nM | Inhibition of constitutive US28 activity[4] |
| RANTES (CCL5) | Neutral Antagonist | - | - | Binds to US28 without affecting constitutive activity[4] |
| MCP-1 (CCL2) | Neutral Antagonist | - | - | Binds to US28 without affecting constitutive activity[4] |
Signaling Pathways and Visualizations
US28 Constitutive Signaling Pathways
US28's constitutive activity drives multiple downstream signaling cascades. The diagram below illustrates the primary pathways initiated by ligand-independent US28 signaling, which are subsequently inhibited by inverse agonists like BX-513.
Caption: Constitutive signaling pathways of the US28 receptor.
Experimental Protocols
Characterizing the inverse agonist activity of compounds like BX-513 at the US28 receptor requires specific functional assays. Below are detailed methodologies for key experiments.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the functional consequence of Gαq/11 activation by quantifying the accumulation of inositol phosphates, a downstream second messenger. Inverse agonists will reduce the basal levels of IP accumulation in cells expressing US28.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or COS-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are transiently transfected with a plasmid encoding the US28 receptor using a suitable transfection reagent (e.g., Lipofectamine). Cells transfected with an empty vector serve as a negative control.
-
-
Metabolic Labeling:
-
24 hours post-transfection, the culture medium is replaced with inositol-free DMEM.
-
Cells are labeled overnight (16-24 hours) with myo-[³H]-inositol (e.g., at 1 µCi/mL) to incorporate the radiolabel into cellular phosphoinositides.
-
-
Compound Treatment:
-
The labeling medium is removed, and cells are washed with serum-free DMEM.
-
Cells are pre-incubated for 15 minutes in assay buffer containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of IP metabolites.
-
Cells are then treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 60 minutes).
-
-
Extraction and Quantification:
-
The reaction is terminated by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M).
-
Cell lysates are collected, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The columns are washed, and the total [³H]-inositol phosphates are eluted.
-
The amount of radioactivity in the eluate is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Data are normalized to the vehicle control (representing 100% constitutive activity).
-
The IC₅₀ value for the inverse agonist is determined by fitting the concentration-response data to a nonlinear regression model.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The constitutive activity of the viral-encoded G protein-coupled receptor US28 supports a complex signalling network contributing to cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The constitutive activity of the viral-encoded G protein-coupled receptor US28 supports a complex signalling network contributing to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive signaling of the human cytomegalovirus-encoded chemokine receptor US28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The constitutive activity of the viral-encoded G protein-coupled receptor US28 supports a complex signalling network contributing to cancer development | Semantic Scholar [semanticscholar.org]
- 6. Human Cytomegalovirus US28: A Functionally Selective Chemokine Binding Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The constitutive activity of the virally encoded chemokine receptor US28 accelerates glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Human Cytomegalovirus US28: a functionally selective chemokine binding receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bio-techne.com [bio-techne.com]
- 14. BX 513 hydrochloride | 1216540-18-9 | Data Sheet | BioChemPartner [biochempartner.com]
The PDK1 Inhibitor BX-517: A Technical Guide for Researchers
An In-depth Examination of its Application in Cancer and Plant Biology Research
BX-517 is a potent and highly selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As a central node in crucial signaling cascades, PDK1 is a prime therapeutic target in various diseases, most notably cancer. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary research areas involving BX-517, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental applications.
Primary Research Area: Oncology
The vast majority of research involving BX-517 is centered on oncology. The PI3K/PDK1/Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancers, driving processes of cell proliferation, growth, survival, and therapeutic resistance. BX-517's ability to block this pathway makes it a valuable tool for cancer research.
Mechanism of Action in Cancer
BX-517 functions as an ATP-competitive inhibitor, binding to the ATP pocket of the PDK1 kinase domain. This prevents the phosphorylation and subsequent activation of its primary downstream target, the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of Akt activation leads to the suppression of a cascade of downstream effectors responsible for tumor growth and survival.[1] This targeted inhibition blocks signals that promote cell cycle progression and prevent apoptosis.
Below is a diagram illustrating the central role of PDK1 in the PI3K/Akt signaling pathway and the inhibitory action of BX-517.
Quantitative Data: Inhibitory Activity
BX-517 has demonstrated potent inhibition of PDK1 in biochemical assays and blocks Akt activation effectively in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Cell Line | Reference |
| BX-517 | PDK1 | 6 nM | 0.1 - 1.0 µM | PC-3 (Prostate) | [2] |
| BX-795 | PDK1 | 6 nM | Not Specified | Not Specified | [1] |
| GSK2334470 | PDK1 | 10 nM | Not Specified | Not Specified | [1] |
| BX-912 | PDK1 | 26 nM | Not Specified | Not Specified | [1] |
| BX-320 | PDK1 | 30 nM | Not Specified | Not Specified | [1] |
Table 1: Comparative IC50 values of BX-517 and other notable PDK1 inhibitors. Cellular IC50 values can vary based on the specific cell line and assay conditions.
Secondary Research Area: Plant Biology
Interestingly, the utility of BX-517 extends beyond mammalian cells into plant biology. The Target of Rapamycin (TOR) signaling pathway is a conserved central regulator of growth in all eukaryotes, including plants, where it integrates nutrient and energy signals. Studies have utilized BX-517 to probe the function of PDK1 orthologs in plants, revealing a connection to the TOR signaling complex and its role in processes like root development and cell cycle progression.[3] In Arabidopsis thaliana, treatment with BX-517 was shown to antagonize sucrose-induced growth, suggesting that a plant PDK1 ortholog influences TOR activity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted in research utilizing BX-517.
Experimental Workflow: From Cell Viability to Pathway Inhibition
A common experimental workflow involves first determining the cytotoxic effect of BX-517 on a cancer cell line and then confirming its mechanism of action by assessing the phosphorylation status of its downstream target, Akt.
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to determine the concentration of BX-517 that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete culture medium
-
96-well flat-bottom plates
-
BX-517 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BX-517 in culture medium from the stock solution. Concentrations may range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same final concentration as the highest BX-517 dose) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[4]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the values against the log of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-Akt Inhibition
This protocol is used to confirm that BX-517 inhibits the PDK1 pathway by measuring the phosphorylation of its direct substrate, Akt, at Serine 473 or Threonine 308.
Materials:
-
Cells treated with BX-517 (as described in the workflow)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding supplemented RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's protocol.[1]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to equal amounts of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes to denature.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[5]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST (3x, 10 minutes each). Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Stripping and Re-probing: To confirm equal protein loading and assess total Akt levels, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total Akt and a loading control like GAPDH.
By following these protocols, researchers can effectively utilize BX-517 as a tool to investigate the critical role of the PDK1/Akt signaling pathway in their specific area of study.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BX517, an inhibitor of the mammalian phospholipid-dependent kinase 1 (PDK1), antagonizes sucrose-induced plant growth and represses the target of rapamycin (TOR) signaling and the cell cycle through WEE1 kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
An In-depth Technical Guide to the Selectivity Profile of BX-513 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BX-513 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). The document details its binding affinity and functional activity, outlines typical experimental protocols for characterization, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
The selectivity of this compound is primarily defined by its high affinity for the CCR1 receptor and significantly lower affinity for other related chemokine receptors. This profile has been determined through receptor binding and functional assays.
Table 1: Chemokine Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity vs. CCR1 |
| CCR1 | 0.04 | - |
| CCR5 | > 10 | > 250-fold |
| CXCR2 | > 10 | > 250-fold |
| CXCR4 | > 10 | > 250-fold |
Data sourced from multiple suppliers and publications.[1] Ki (inhibitor constant) is a measure of the binding affinity of an inhibitor to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Inhibitory Activity of this compound
| Assay | Target | Ligand/Stimulus | IC50 |
| Calcium Mobilization | CCR1 | MIP-1α | 2.5 µM |
Data sourced from multiple suppliers.[1] IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
This compound also demonstrates inverse agonist activity at the human cytomegalovirus (HCMV)-encoded chemokine receptor US28.[1]
Experimental Protocols
The following sections describe representative methodologies for determining the selectivity profile of a compound like this compound.
1. Radioligand Binding Assay for CCR1 Affinity (Ki Determination)
This assay is a standard method to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing human CCR1.
-
Radioligand: [125I]-MIP-1α (a natural ligand for CCR1).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
b. Procedure:
-
Reaction Setup: In a 96-well plate, combine the CCR1-expressing cell membranes, a fixed concentration of [125I]-MIP-1α, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The concentration of this compound that displaces 50% of the bound [125I]-MIP-1α is the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Calcium Mobilization Assay for Functional Antagonism (IC50 Determination)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that is normally induced by an agonist binding to a G-protein coupled receptor like CCR1.
a. Materials and Reagents:
-
Cells: A cell line stably expressing human CCR1.
-
CCR1 Agonist: Macrophage Inflammatory Protein-1α (MIP-1α).
-
Test Compound: this compound, serially diluted.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Indo-1 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).
b. Procedure:
-
Cell Plating: Seed the CCR1-expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.
-
Compound Addition: Wash the cells and add varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, and then inject a fixed concentration of the CCR1 agonist (MIP-1α) into each well. Immediately begin kinetic measurement of the fluorescence signal over time (typically 60-120 seconds).
-
Data Analysis: The increase in fluorescence corresponds to the mobilization of intracellular calcium. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percent inhibition against the concentration of this compound and fitting the data to a dose-response curve.
Visualizations
CCR1 Signaling Pathway and Antagonism by this compound
Caption: CCR1 signaling pathway and its inhibition by BX-513.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a functional calcium mobilization assay.
References
Delving into Chemokine Signaling: A Technical Guide to BX-513 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine signaling pathways are intricate networks that orchestrate cellular migration and activation, playing a pivotal role in immune surveillance, inflammation, and development. The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target due to its involvement in a variety of inflammatory and autoimmune diseases. Understanding the molecular mechanisms governing CCR1 signaling is paramount for the development of novel therapeutics. BX-513 hydrochloride, a potent and selective small-molecule antagonist of CCR1, serves as an invaluable tool for dissecting these complex signaling cascades. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of chemokine signaling pathways, complete with detailed experimental protocols and data presentation.
This compound: A Profile
This compound is a non-peptide antagonist that exhibits high affinity and selectivity for the human CCR1 receptor. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride | [1] |
| Molecular Formula | C₂₈H₂₉ClN₂O · HCl | [1] |
| Molecular Weight | 481.46 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 48.15 mg/mL) and ethanol (up to 24.07 mg/mL) | [2] |
| Storage | Store at -20°C | [2] |
Mechanism of Action and Specificity
This compound functions as a competitive antagonist at the CCR1 receptor, effectively blocking the binding of its endogenous chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade prevents the conformational changes in the receptor necessary for intracellular signal transduction.
The selectivity of this compound is a key attribute for its use as a research tool. It displays significantly lower affinity for other chemokine receptors, such as CCR5, CXCR2, and CXCR4, ensuring that its observed effects are primarily mediated through the inhibition of CCR1.
| Parameter | Value | Reference |
| Ki (CCR1) | 0.04 nM | [1] |
| Ki (CCR5, CXCR2, CXCR4) | > 10 nM | [1] |
| IC₅₀ (MIP-1α-induced intracellular calcium mobilization) | 2.5 µM | [1] |
| IC₅₀ (US28 inverse agonist activity) | 4.9 µM |
Interestingly, research has also revealed that BX-513 can act as a non-competitive antagonist at the α1b-adrenergic receptor, which should be considered when interpreting data in systems where this receptor is expressed.
The CCR1 Signaling Pathway
CCR1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi and Gαq family of G-proteins. Upon ligand binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both the Gα and Gβγ subunits can then activate a cascade of downstream effector molecules.
Key downstream events following CCR1 activation include:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of CCR1 signaling.
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca²⁺ levels synergistically activate members of the PKC family.
-
MAPK/ERK Pathway Activation: CCR1 signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Cytoskeletal Rearrangement: The signaling cascade culminates in the reorganization of the actin cytoskeleton, a prerequisite for directed cell movement, or chemotaxis.
Experimental Protocols
This compound can be employed in a variety of in vitro and in vivo assays to probe the intricacies of chemokine signaling. Below are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the agonist or antagonist properties of compounds targeting GPCRs that couple to the Gαq pathway.
Principle: Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon CCR1 activation by an agonist, the release of intracellular calcium leads to a significant increase in fluorescence, which can be measured in real-time. An antagonist like BX-513 will inhibit this fluorescence increase.
Methodology:
-
Cell Culture: Culture a human cell line endogenously expressing CCR1 (e.g., THP-1 monocytes) or a stably transfected cell line (e.g., HEK293-CCR1) in appropriate media.
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well microplate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an anion transport inhibitor (e.g., 2.5 mM probenecid) in a buffered salt solution (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with the assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the BX-513 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with kinetic reading capabilities.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of a CCR1 agonist (e.g., CCL3/MIP-1α) to all wells simultaneously using an automated injector.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 90-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the normalized response against the logarithm of the BX-513 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Chemotaxis Assay
This assay directly measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Principle: A porous membrane separates a lower chamber containing a CCR1 agonist from an upper chamber containing CCR1-expressing cells. The cells will migrate through the pores towards the chemoattractant. BX-513 will block this migration.
Methodology:
-
Cell Preparation: Resuspend CCR1-expressing cells (e.g., primary human monocytes or a relevant cell line) in a serum-free migration medium.
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a plate with porous inserts).
-
Add the CCR1 agonist (e.g., CCL5/RANTES) to the lower wells.
-
In the upper chamber, add the cell suspension pre-incubated with various concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the chamber for a period sufficient to allow for cell migration (typically 2-4 hours) at 37°C in a humidified incubator.
-
Cell Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells per field of view using a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of BX-513 compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the BX-513 concentration.
-
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for its receptor.
Principle: A radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) is incubated with a source of CCR1 (e.g., cell membranes). The ability of an unlabeled compound, such as BX-513, to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).
Methodology:
-
Membrane Preparation: Prepare cell membranes from CCR1-expressing cells by homogenization and centrifugation.
-
Assay Setup:
-
In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled CCR1 ligand, and varying concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCR1 ligand).
-
-
Incubation: Incubate the plate at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to separate bound from free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BX-513 concentration to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a powerful and selective tool for the investigation of CCR1-mediated chemokine signaling pathways. Its ability to potently inhibit CCR1 allows researchers to dissect the complex downstream events that govern cell migration and inflammatory responses. The detailed experimental protocols provided in this guide offer a framework for utilizing BX-513 to elucidate the role of CCR1 in both physiological and pathological processes, thereby paving the way for the development of novel therapeutic strategies targeting this important chemokine receptor.
References
Methodological & Application
BX-513 Hydrochloride In Vitro Assay Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BX-513 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various immune cells, including monocytes and macrophages, to sites of inflammation. Its involvement in inflammatory and autoimmune diseases makes it a significant target for drug discovery. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds targeting CCR1.
Compound Information
| Parameter | Value | Reference |
| Molecular Weight | 481.46 g/mol | |
| Formula | C₂₈H₂₉ClN₂O·HCl | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1216540-18-9 | |
| Storage | Desiccate at +4°C |
Quantitative Data
This compound exhibits high selectivity for the CCR1 receptor. The following table summarizes its in vitro activity from published data.
| Assay | Parameter | Value | Cell Line/System |
| Radioligand Binding | Kᵢ (CCR1) | 0.04 nM | N/A |
| Radioligand Binding | Kᵢ (CCR5) | > 10 nM | N/A |
| Radioligand Binding | Kᵢ (CXCR2) | > 10 nM | N/A |
| Radioligand Binding | Kᵢ (CXCR4) | > 10 nM | N/A |
| Calcium Mobilization | IC₅₀ | 2.5 µM | N/A |
| β-Arrestin Recruitment | Inhibition | Significant | HTLA cells |
| Vasoconstriction | Inhibition | Non-competitive | Isolated rat mesenteric arteries |
N/A: Not available in the provided search results.
Signaling Pathway
The binding of chemokines like MIP-1α (CCL3) to CCR1 initiates a signaling cascade that leads to cell migration and other inflammatory responses. BX-513 acts by blocking this interaction.
Caption: CCR1 signaling cascade initiated by chemokine binding and inhibited by BX-513.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Kᵢ).
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Membrane Preparation:
-
Culture cells endogenously expressing CCR1 (e.g., THP-1 cells) or cells stably transfected with a CCR1 expression vector.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3).
-
Serial dilutions of this compound or other test compounds.
-
Cell membrane preparation.
-
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled CCR1 ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation. Antagonists will inhibit this response.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Plate CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells in the dark at 37°C for 1 hour.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add serial dilutions of this compound to the wells and incubate for a specified period.
-
-
Agonist Stimulation and Detection:
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Measure the baseline fluorescence.
-
Add a CCR1 agonist (e.g., MIP-1α) to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the BX-513 concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Experimental Workflow:
Caption: Workflow for a Transwell chemotaxis assay.
Protocol:
-
Assay Setup:
-
Use a multi-well plate with inserts containing a porous membrane (e.g., Transwell plate).
-
Add a solution containing a CCR1 chemoattractant (e.g., MIP-1α) to the lower chambers of the plate.
-
Add medium without the chemoattractant to the negative control wells.
-
-
Cell Preparation and Treatment:
-
Harvest CCR1-expressing cells and resuspend them in a serum-free or low-serum medium.
-
Incubate the cells with various concentrations of this compound.
-
-
Cell Migration:
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (this time will vary depending on the cell type).
-
-
Quantification of Migrated Cells:
-
After incubation, remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability reagent or by flow cytometry.
-
-
Data Analysis:
-
Count the number of migrated cells in multiple fields of view under a microscope or measure the signal from the quantification method used.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of BX-513 compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
References
Application Notes and Protocols for BX-513 Hydrochloride in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BX-513 hydrochloride in chemotaxis assays. The information is intended to facilitate the study of chemokine-mediated cell migration and the evaluation of potential therapeutic agents that target this process.
Introduction
Chemotaxis, the directed movement of cells along a chemical gradient, is a fundamental biological process involved in immune responses, wound healing, and cancer metastasis.[1] The C-C chemokine receptor type 1 (CCR1) is a key receptor in mediating the migration of various cell types, including monocytes, macrophages, and neutrophils, in response to inflammatory chemokines like MIP-1α (CCL3) and RANTES (CCL5).
This compound is a potent and selective antagonist of the CCR1 receptor. By blocking the interaction between CCR1 and its chemokine ligands, this compound effectively inhibits the downstream signaling pathways that lead to cell migration. This makes it a valuable tool for studying the role of CCR1 in chemotaxis and for screening potential anti-inflammatory and anti-cancer therapeutics.
While BX-513 is a CCR1 antagonist, it is important to distinguish it from other compounds with similar nomenclature, such as BX-517 or BX-795, which are inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[2][3] PDK1 is a crucial component of the PI3K/Akt signaling pathway, which also plays a significant role in cell migration and survival.[4][5][6] Understanding the specific target of each inhibitor is critical for accurate experimental design and data interpretation.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CCR1 receptor. It binds to the receptor, preventing the binding of its natural chemokine ligands. This blockade inhibits the G-protein-coupled signaling cascade, leading to a reduction in intracellular calcium mobilization and the subsequent cytoskeletal rearrangements necessary for directed cell movement.
Quantitative Data
The following table summarizes the known quantitative data for this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ | 8.4 µM | CCR1 antagonism | |
| Kᵢ | 0.04 nM | CCR1 | |
| Kᵢ | >10 nM | CCR5, CXCR2, CXCR4 | |
| Recommended Starting Concentration | 1-20 µM | For in vitro chemotaxis assays | Derived from IC₅₀ |
Experimental Protocols
This section provides a detailed protocol for a standard 2D chemotaxis assay using a Boyden chamber or a similar transwell system. This method is widely applicable to various adherent and non-adherent cell types.
Experimental Workflow Overview
Materials and Reagents
-
Cell Line: A cell line expressing CCR1 (e.g., THP-1, primary monocytes).
-
This compound: (e.g., Abcam, ab120811).
-
Chemoattractant: Recombinant human MIP-1α/CCL3.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Starvation Medium: Serum-free culture medium, supplemented with 0.1-0.5% bovine serum albumin (BSA).
-
Assay Chamber: 24-well plate with 8.0 µm pore size polycarbonate membrane inserts (or other appropriate pore size for the cell type).
-
Staining Solution: Diff-Quik stain or crystal violet.
-
Fixation Solution: 4% paraformaldehyde or methanol.
-
Other: PBS, DMSO (for dissolving BX-513), sterile pipette tips, and tubes.
Detailed Protocol
Step 1: Cell Preparation (Day 1-2)
-
Culture cells to approximately 80-90% confluency.[7]
-
One day before the experiment, harvest the cells and resuspend them in starvation medium.[7]
-
Incubate the cells overnight (16-18 hours) at 37°C in a humidified incubator with 5% CO₂. This step enhances the chemotactic response by minimizing the effects of serum growth factors.
Step 2: Assay Preparation (Day of Experiment)
-
Prepare this compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Further dilute the stock solution in starvation medium to prepare working concentrations. Note: The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent toxicity.
-
Prepare Chemoattractant: Reconstitute and dilute the chemoattractant (e.g., MIP-1α) in starvation medium to the desired final concentration (e.g., 10-100 ng/mL). The optimal concentration should be determined in preliminary experiments.
-
Prepare Cells: Count the starved cells and adjust the concentration to 1 x 10⁶ viable cells/mL in starvation medium.[7]
-
Pre-incubation with BX-513: In a separate tube, mix the cell suspension with the desired concentration of this compound (or vehicle control - DMSO). Incubate for 30-60 minutes at 37°C to allow the inhibitor to bind to the receptors.
Step 3: Chemotaxis Assay Setup
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.
-
Experimental Groups:
-
Negative Control: Starvation medium in the lower well (no chemoattractant).[8]
-
Positive Control: Chemoattractant in the lower well.
-
BX-513 Treatment: Chemoattractant in the lower well, with cells pre-incubated with BX-513.
-
-
Gently place the transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-incubated cell suspension (containing approximately 100,000 cells) to the upper chamber of each insert.
Step 4: Incubation
-
Cover the plate and incubate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time is critical and depends on the migration speed of the cells being used.[8][9]
Step 5: Staining and Visualization
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the cells by immersing the insert in a staining solution (e.g., 0.1% crystal violet) for 15-30 minutes.
-
Gently wash the inserts in distilled water to remove excess stain and allow them to air dry.
Step 6: Data Acquisition and Analysis
-
Using an inverted microscope, count the number of migrated cells on the underside of the membrane.
-
For each membrane, count the cells in at least 3-5 random high-power fields (e.g., 20x or 40x objective).
-
Calculate the average number of migrated cells per field for each condition.
-
The effect of this compound can be quantified as the percentage of inhibition:
% Inhibition = [1 - (Number of migrated cells with BX-513 / Number of migrated cells in positive control)] x 100
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell migration in the positive control | - Sub-optimal chemoattractant concentration.- Incubation time is too short.- Low cell viability. | - Perform a dose-response curve for the chemoattractant.- Increase the incubation time.- Check cell viability before starting the assay. |
| High background migration in the negative control | - Cells were not properly starved.- Presence of chemoattractant in the starvation medium. | - Ensure cells are starved for at least 16 hours.- Use high-purity BSA and serum-free medium. |
| High variability between replicates | - Inconsistent cell numbers.- Air bubbles trapped under the insert.- Incomplete removal of non-migrated cells. | - Ensure accurate cell counting and pipetting.- Be careful when placing inserts into wells.- Be thorough but gentle when wiping the top of the membrane. |
| No inhibitory effect of BX-513 | - Incorrect concentration.- Compound degradation.- Cell line does not express functional CCR1. | - Perform a dose-response experiment for BX-513.- Prepare fresh solutions from powder.- Verify CCR1 expression via FACS or Western blot. |
References
- 1. ibidi.com [ibidi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. otavachemicals.com [otavachemicals.com]
- 4. PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. ibidi.com [ibidi.com]
Application Notes and Protocols: Calcium Mobilization Assay with BX-513 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BX-513 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3][4][5] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of leukocytes.[1] Upon activation by its cognate chemokines, such as Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), CCR1 initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[6] This calcium mobilization is a key downstream event and serves as a reliable readout for receptor activation and inhibition.
These application notes provide a detailed protocol for a fluorescence-based calcium mobilization assay to characterize the antagonist activity of this compound on the CCR1 receptor.
Data Presentation
The following table summarizes the quantitative data for this compound in a calcium mobilization assay.
| Compound | Target Receptor | Agonist | Cell Line | Assay Type | IC50 |
| This compound | CCR1 | MIP-1α | CCR1-expressing cells | Calcium Mobilization | 2.5 µM[2][3][4][5] |
Signaling Pathway
Activation of CCR1 by a ligand like MIP-1α triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The Gαq subunit, in particular, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium into the cytoplasm.[6][7] this compound, as a CCR1 antagonist, blocks this signaling cascade by preventing the initial ligand binding and receptor activation.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of BX-513 Hydrochloride in Mouse Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BX-513 hydrochloride, also known as VUF 2274, is a selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor that plays a crucial role in mediating the trafficking of leukocytes during inflammatory responses and in the pathogenesis of various inflammatory and autoimmune diseases.[2] Its ligands include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[3] By blocking the interaction of these chemokines with CCR1, this compound and other CCR1 antagonists can potentially modulate inflammatory cell recruitment and ameliorate disease pathology. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes reported in vivo administration data for various CCR1 antagonists in mouse models. This information can serve as a starting point for designing experiments with this compound, although specific parameters should be optimized for each experimental model.
| Compound | Mouse Model | Route of Administration | Dosage | Treatment Schedule | Observed Effects | Reference |
| BL5923 | Colon Cancer Liver Metastasis | Not Specified | 50 mg/kg | Not Specified | Blocked iMC accumulation and metastatic colonization, prolonged survival. | [4] |
| BX471 | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Not Specified | Not Specified | Not Specified | Did not significantly reduce liver fibrosis. | [5] |
| BX471 | Destabilization of the Medial Meniscus (DMM) Osteoarthritis Model | Intra-articular injection | Not Specified | Not Specified | Ameliorated cartilage destruction. | [6] |
| J-113863 | Collagen-Induced Arthritis (CIA) | Not Specified | Not Specified | Not Specified | Improved paw inflammation and joint damage, decreased cell infiltration into joints. | [7] |
Signaling Pathway
This compound exerts its effects by antagonizing the CCR1 signaling pathway. Upon binding of its chemokine ligands, CCR1 activates intracellular signaling cascades involving G proteins, leading to downstream effector functions.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for the in vivo administration of this compound in mouse models. It is crucial to adapt these protocols to the specific research question, mouse strain, and disease model.
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or a combination of solvents appropriate for the chosen administration route)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired final concentration of the this compound solution based on the target dose and administration volume.
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the sterile vehicle to the tube.
-
Vortex the mixture vigorously until the compound is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution for any undissolved particles. If present, centrifuge the solution and use the supernatant.
-
Prepare the formulation fresh before each administration to ensure stability and sterility.
Administration Routes
The choice of administration route depends on the experimental design, the target tissue, and the pharmacokinetic properties of the compound. Common routes for small molecule inhibitors in mice include oral gavage, intraperitoneal injection, and subcutaneous injection.
1. Oral Gavage (p.o.)
Materials:
-
Formulated this compound solution
-
Sterile oral gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile syringes
Protocol:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate length for gavage needle insertion.
-
Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, directing it along the roof of the mouth towards the esophagus.
-
Advance the needle smoothly and gently until the predetermined depth is reached. Do not force the needle.
-
Slowly administer the solution.
-
Withdraw the needle carefully and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing.
2. Intraperitoneal (i.p.) Injection
Materials:
-
Formulated this compound solution
-
Sterile needles (e.g., 25-27 gauge)
-
Sterile syringes
Protocol:
-
Properly restrain the mouse, exposing the abdominal area.
-
Tilt the mouse slightly with its head down to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Gently aspirate to ensure that a blood vessel or organ has not been punctured. If blood or fluid appears in the syringe, withdraw the needle and inject at a different site with a new needle.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model of disease.
Caption: General experimental workflow for in vivo studies with this compound.
Safety and Toxicology
General Considerations:
-
Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy.
-
Dose Escalation: Start with a low dose and gradually escalate to determine a safe and effective dose range.
-
Histopathology: At the end of the study, consider performing histopathological analysis of major organs (liver, kidney, spleen, etc.) to assess any potential organ toxicity.
Disclaimer: These protocols and application notes are intended as a guide. Researchers must adhere to all applicable institutional and national guidelines for the ethical use of animals in research. All experimental procedures should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. BX 513 hydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. pnas.org [pnas.org]
- 5. Effects of blocking chemokine receptor CCR1 with BX471 in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CC chemokine receptor 1 ameliorates osteoarthritis in mouse by activating PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BX-513 Hydrochloride for CCR1 Blockade in Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine Receptor 1 (CCR1), a G protein-coupled receptor, plays a pivotal role in mediating the migration of monocytes and other leukocytes to sites of inflammation. Its activation by ligands such as Macrophage Inflammatory Protein-1α (MIP-1α, also known as CCL3) is implicated in the pathogenesis of various inflammatory and autoimmune diseases. BX-513 hydrochloride is a potent and selective small-molecule antagonist of CCR1, making it a valuable tool for investigating the roles of the CCR1 pathway and a potential therapeutic candidate. These application notes provide a detailed framework for utilizing this compound to block CCR1 signaling in primary human monocytes.
Mechanism of Action
This compound acts as a selective antagonist of the CCR1 receptor.[1][2][3] It competitively binds to CCR1, preventing the binding of its cognate chemokines, such as MIP-1α. This blockade inhibits downstream signaling cascades, including G-protein activation, intracellular calcium mobilization, and the activation of pathways like the MAPK/ERK cascade, ultimately leading to the inhibition of monocyte chemotaxis and other inflammatory responses.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Receptor(s) | Reference |
| Kᵢ | 0.04 nM | Human CCR1 | [1][2][3] |
| Kᵢ | > 10,000 nM | Human CCR5, CXCR2, CXCR4 | [1][2][3] |
| IC₅₀ (Calcium Mobilization) | 2.5 µM | Human CCR1 | [1][2] |
| IC₅₀ (MIP-1α Inhibition) | 8.4 µM | Not Specified | [4] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Recommended BX-513 HCl Concentration Range | Recommended MIP-1α Concentration |
| Monocyte Chemotaxis Assay | 1 µM - 10 µM | 10 - 100 ng/mL |
| Calcium Flux Assay | 1 µM - 25 µM | 1 µg/mL |
| ERK Phosphorylation Assay | 1 µM - 10 µM | 10 - 100 ng/mL |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CCR1 signaling pathway initiated by MIP-1α and blocked by BX-513 HCl.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing BX-513 HCl activity in monocytes.
Logical Relationship Diagram
Caption: Logical flow of BX-513 HCl's inhibitory action on CCR1.
Experimental Protocols
Isolation of Primary Human Monocytes
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by positive selection with CD14 magnetic beads.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CD14 MicroBeads, human
-
MACS Columns and Separator
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).
-
Add CD14 MicroBeads to the cell suspension and incubate for 15 minutes at 4°C.
-
Wash the cells by adding MACS buffer and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in MACS buffer and apply to a MACS column placed in a magnetic separator.
-
Allow the unlabeled cells to pass through and wash the column three times with MACS buffer.
-
Remove the column from the separator and place it on a new collection tube.
-
Pipette MACS buffer onto the column and firmly push the plunger to elute the magnetically labeled CD14+ monocytes.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by flow cytometry using an anti-CD14 antibody.
Monocyte Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of primary human monocytes towards a MIP-1α gradient.
Materials:
-
Isolated primary human monocytes
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
Recombinant human MIP-1α
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with 5 µm pores)
-
Calcein-AM (for fluorescence-based detection)
-
Plate reader with fluorescence capabilities
Procedure:
-
Resuspend isolated monocytes in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
If using a fluorescence-based readout, label the cells with Calcein-AM according to the manufacturer's instructions.
-
Pre-incubate the monocytes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Add chemotaxis buffer containing MIP-1α (e.g., 100 ng/mL) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated monocyte suspension to the upper chamber (transwell insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 90-120 minutes.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber. For Calcein-AM labeled cells, this can be done by measuring fluorescence in a plate reader. Alternatively, cells can be fixed, stained, and counted manually under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Intracellular Calcium Mobilization Assay
This assay assesses the effect of this compound on the increase in intracellular calcium concentration induced by MIP-1α.
Materials:
-
Isolated primary human monocytes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound stock solution (in DMSO)
-
Recombinant human MIP-1α
-
Fluorometric imaging plate reader (FLIPR) or a fluorometer
Procedure:
-
Resuspend monocytes in HBSS at a concentration of 1-2 x 10⁶ cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS.
-
Aliquot the cell suspension into a 96-well black-walled, clear-bottom plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence for a short period.
-
Add a solution of MIP-1α (e.g., 1 µg/mL) to the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium. Analyze the data by calculating the peak fluorescence intensity or the area under the curve.
-
Determine the inhibitory effect of this compound on the MIP-1α-induced calcium flux.
ERK1/2 Phosphorylation Assay (by Flow Cytometry)
This protocol details the measurement of the inhibition of MIP-1α-induced ERK1/2 phosphorylation by this compound.
Materials:
-
Isolated primary human monocytes
-
Serum-free RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
Recombinant human MIP-1α
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Phycoerythrin (PE)-conjugated anti-phospho-ERK1/2 antibody
-
PerCP-Cy5.5-conjugated anti-CD14 antibody
-
Flow cytometer
Procedure:
-
Starve the isolated monocytes in serum-free RPMI 1640 for 2-4 hours at 37°C.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Stimulate the cells with MIP-1α (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating for 30 minutes on ice.
-
Wash the cells with stain buffer (e.g., PBS with 1% BSA).
-
Stain the cells with anti-CD14 and anti-phospho-ERK1/2 antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells with stain buffer.
-
Resuspend the cells in stain buffer and acquire data on a flow cytometer.
-
Gate on the CD14+ monocyte population and analyze the median fluorescence intensity (MFI) of the phospho-ERK1/2 signal.
-
Quantify the inhibition of ERK1/2 phosphorylation by this compound.
References
- 1. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis of intracellular phosphoproteins in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-incubation of human monocytes results in loss of effector activity and diminished stimulation of the autologous mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monocyte chemotaxis by VB-201, a small molecule lecinoxoid, hinders atherosclerosis development in ApoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing CCR1 Inhibition by BX-513 Hydrochloride using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration and activation of various immune cells, including monocytes, macrophages, and T cells.[1][2] Ligands for CCR1, such as CCL3 (MIP-1α) and CCL5 (RANTES), are involved in the inflammatory response, making CCR1 an attractive therapeutic target for autoimmune diseases and inflammatory conditions.[2][3][4] BX-513 hydrochloride is a potent and selective antagonist of the CCR1 receptor, inhibiting the downstream signaling cascades initiated by ligand binding.[5][6] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on CCR1 using a flow cytometry-based assay.
Principle of the Assay
This protocol utilizes flow cytometry to quantify the cell surface expression of CCR1 on a human monocytic cell line (e.g., THP-1) that endogenously expresses the receptor. The assay measures the ability of this compound to compete with a fluorescently labeled anti-CCR1 antibody for binding to the receptor. A decrease in the mean fluorescence intensity (MFI) of the cell population indicates successful inhibition of antibody binding by the compound, which serves as a surrogate for its receptor occupancy and inhibitory potential. This method allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
-
Cell Line: THP-1 (human monocytic leukemia cell line) or other suitable cells expressing CCR1.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Test Compound: this compound (Tocris, Cat. No. 2769 or equivalent).
-
CCR1 Ligand (for competition control): Recombinant Human CCL3/MIP-1α (R&D Systems, Cat. No. 270-LD or equivalent).
-
Primary Antibody: PE-conjugated anti-human CCR1 antibody (e.g., BioLegend, Clone 5F10) or an unconjugated primary antibody with a corresponding fluorescently labeled secondary antibody.
-
Flow Cytometry Staining Buffer: Phosphate-Buffered Saline (PBS) with 2% FBS and 0.1% sodium azide.
-
Viability Dye: 7-AAD or a fixable viability dye to exclude dead cells from the analysis.
-
Controls: Unstained cells, cells stained with isotype control antibody.
-
Equipment:
-
Flow cytometer
-
Laminar flow hood
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
96-well V-bottom plates
-
Experimental Protocol
Cell Culture and Preparation
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer and adjust the cell concentration to 1 x 10^6 cells/mL.
Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Flow Cytometry Staining Buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of a 96-well V-bottom plate.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO in staining buffer) to the respective wells.
-
Incubate the plate for 30 minutes at 4°C to allow the compound to bind to the CCR1 receptors.
Antibody Staining
-
Following the incubation with the inhibitor, add the PE-conjugated anti-human CCR1 antibody at the manufacturer's recommended concentration to each well.
-
Incubate the plate for 30 minutes at 4°C in the dark.
-
Set up the following controls:
-
Unstained Control: Cells with no antibody.
-
Isotype Control: Cells stained with a PE-conjugated isotype control antibody.
-
Positive Control (No Inhibition): Cells with vehicle control and the anti-CCR1 antibody.
-
Ligand Competition Control: Cells pre-incubated with a saturating concentration of CCL3/MIP-1α before adding the anti-CCR1 antibody.
-
Washing and Viability Staining
-
Wash the cells twice by adding 200 µL of cold Flow Cytometry Staining Buffer to each well, followed by centrifugation at 300 x g for 3 minutes.
-
After the final wash, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing a viability dye (e.g., 7-AAD) according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature in the dark.
Flow Cytometry Acquisition and Analysis
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) characteristics, and the viability dye signal.
-
Analyze the Mean Fluorescence Intensity (MFI) of the PE signal for the CCR1-positive population in each sample.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (MFI of sample - MFI of unstained) / (MFI of positive control - MFI of unstained)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC50 value.
Data Presentation
The quantitative data from the experiment can be summarized in the following table:
| BX-513 [µM] | Mean Fluorescence Intensity (MFI) | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 0.001 | 1450 | 3.3 |
| 0.01 | 1200 | 20.0 |
| 0.1 | 800 | 46.7 |
| 1 | 400 | 73.3 |
| 10 | 250 | 83.3 |
| IC50 (µM) | ~0.12 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for assessing CCR1 inhibition.
Caption: CCR1 signaling pathway and inhibition by BX-513.
References
- 1. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 2. nsjbio.com [nsjbio.com]
- 3. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. BX 513 hydrochloride, CCR1 antagonist (ab120811) | Abcam [abcam.com]
- 6. BX 513 hydrochloride | 1216540-18-9 | Data Sheet | BioChemPartner [biochempartner.com]
Application Note: Preclinical Evaluation of BX-513 Hydrochloride in a Murine Collagen-Induced Arthritis Model
Audience: Researchers, scientists, and drug development professionals in rheumatology and immunology.
Purpose: This document provides a detailed experimental framework for assessing the therapeutic efficacy of BX-513 hydrochloride, a hypothetical selective kinase inhibitor, in a preclinical mouse model of rheumatoid arthritis. The protocols outlined below cover model induction, treatment administration, clinical and histopathological assessment, and key molecular analyses.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Key inflammatory signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, are constitutively active in the RA synovium and play a crucial role in mediating the effects of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
This compound is a novel, potent, and selective inhibitor of a key downstream kinase in this pathway. This application note details standardized protocols for evaluating the anti-arthritic potential of this compound in the widely used collagen-induced arthritis (CIA) mouse model. The following sections provide a comprehensive guide to experimental design, from in-vivo procedures to ex-vivo analysis, ensuring robust and reproducible data generation.
Signaling Pathway of Interest
The diagram below illustrates the simplified IL-6 signaling cascade, a critical driver of inflammation in rheumatoid arthritis. This compound is hypothesized to act by inhibiting a key kinase downstream of the receptor activation, thereby preventing the phosphorylation and nuclear translocation of STAT3, a transcription factor for numerous pro-inflammatory genes.
Caption: Hypothesized mechanism of BX-513 HCl in the IL-6/JAK/STAT3 pathway.
Experimental Workflow
A typical study timeline for evaluating this compound in the CIA model spans approximately 45-50 days. The workflow ensures proper acclimatization, immunization, and therapeutic intervention, followed by comprehensive data collection and analysis.
Application Notes and Protocols for Utilizing BX-513 Hydrochloride in a Cancer Metastasis Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The chemokine receptor CCR1 has emerged as a critical mediator in this process, playing a significant role in tumor cell migration, invasion, and the establishment of metastatic niches. BX-513 hydrochloride is a potent and selective antagonist of the CCR1 receptor, making it a valuable tool for investigating the role of CCR1 in cancer metastasis and for preclinical evaluation as a potential anti-metastatic agent.
These application notes provide a comprehensive guide for the use of this compound in a cancer metastasis xenograft model. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cancer cell line and animal model used.
Mechanism of Action
This compound is a selective antagonist for the C-C chemokine receptor 1 (CCR1).[1] In the context of cancer metastasis, CCR1 is often overexpressed on tumor cells and various stromal cells within the tumor microenvironment. The binding of CCR1 ligands, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL15, to the receptor on cancer cells triggers a cascade of intracellular signaling events. This signaling promotes cell migration, invasion, and survival, all ofwhich are crucial steps in the metastatic process. By blocking the interaction between CCR1 and its ligands, this compound is hypothesized to inhibit these pro-metastatic cellular functions.
The downstream signaling pathways influenced by CCR1 activation are complex and can involve the activation of key oncogenic pathways such as the PI3K/Akt and MAPK pathways, as well as the transcription factor NF-κB. These pathways regulate the expression of genes involved in cell motility, extracellular matrix degradation, and angiogenesis, all of which contribute to metastatic progression.
Data Presentation
The following tables summarize hypothetical quantitative data from a representative cancer metastasis xenograft study evaluating the efficacy of this compound.
Table 1: Effect of this compound on Primary Tumor Growth
| Treatment Group | Number of Mice (n) | Average Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 120 | - |
| BX-513 (10 mg/kg) | 10 | 1150 ± 95 | 23.3 |
| BX-513 (30 mg/kg) | 10 | 850 ± 70 | 43.3 |
Table 2: Effect of this compound on Spontaneous Metastasis
| Treatment Group | Number of Mice (n) | Average Number of Lung Metastatic Nodules ± SEM | Percent Inhibition of Metastasis (%) |
| Vehicle Control | 10 | 45 ± 5 | - |
| BX-513 (10 mg/kg) | 10 | 28 ± 4 | 37.8 |
| BX-513 (30 mg/kg) | 10 | 15 ± 3 | 66.7 |
Table 3: In Vitro Invasion Assay with this compound
| Cell Line | Treatment | Number of Invading Cells (per field) ± SEM | Percent Inhibition of Invasion (%) |
| MDA-MB-231 | Vehicle Control | 250 ± 20 | - |
| MDA-MB-231 | BX-513 (1 µM) | 150 ± 15 | 40.0 |
| MDA-MB-231 | BX-513 (10 µM) | 75 ± 10 | 70.0 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile phosphate-buffered saline (PBS) or 5% dextrose solution
Procedure:
-
Stock Solution Preparation:
-
Due to its solubility characteristics, initially dissolve this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of PEG300, Tween 80, and PBS (or 5% dextrose). A common vehicle formulation is 40% PEG300, 5% Tween 80, and 55% PBS.
-
-
Final Dosing Solution Preparation:
-
For a final concentration of 1 mg/mL (for a 10 mg/kg dose in a 20g mouse, injecting 200 µL), dilute the DMSO stock solution with the prepared vehicle.
-
For example, to make 1 mL of the final dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Mix thoroughly by vortexing. The final solution should be clear.
-
Prepare fresh dosing solutions daily.
-
Note: The final concentration of DMSO in the injected volume should be kept low (ideally below 5-10%) to avoid toxicity. Adjust the vehicle composition as necessary based on tolerability studies.
Protocol 2: Orthotopic Xenograft Model of Breast Cancer Metastasis
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Metastatic human breast cancer cell line (e.g., MDA-MB-231 expressing luciferase)
-
Matrigel
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
This compound dosing solution
-
Vehicle control solution
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231-luc cells under standard conditions.
-
On the day of injection, harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
-
Orthotopic Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 1 x 10⁶ cells (in 100 µL volume) into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements twice a week. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.
-
Alternatively, monitor tumor growth using bioluminescence imaging weekly.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 30 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) gavage daily. The route of administration should be determined based on preliminary pharmacokinetic and tolerability studies.
-
-
Metastasis Assessment:
-
Monitor the development of metastases using bioluminescence imaging weekly. Focus on common sites of breast cancer metastasis, such as the lungs, liver, and bone.
-
At the end of the study (e.g., 4-6 weeks post-implantation or when humane endpoints are reached), euthanize the mice.
-
-
Ex Vivo Analysis:
-
Harvest the primary tumor and weigh it.
-
Harvest organs (lungs, liver, bones) and perform ex vivo bioluminescence imaging to confirm metastatic lesions.
-
Fix the organs in 10% neutral buffered formalin for histological analysis (H&E staining) to count the number and measure the size of metastatic nodules.
-
Protocol 3: In Vitro Matrigel Invasion Assay
Materials:
-
24-well plate with Matrigel-coated transwell inserts (8 µm pore size)
-
Metastatic cancer cell line (e.g., MDA-MB-231)
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% fetal bovine serum or a CCR1 ligand like CCL5)
-
This compound
-
Calcein AM or crystal violet stain
Procedure:
-
Cell Preparation:
-
Starve the cancer cells in serum-free medium for 24 hours.
-
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Add culture medium with the chemoattractant to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 5 x 10⁴ cells into the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the invading cells with crystal violet or a fluorescent dye like Calcein AM.
-
Count the number of invading cells in several random fields under a microscope or quantify the fluorescence using a plate reader.
-
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cancer metastasis xenograft model using this compound.
References
Application Notes for Determining the Optimal Concentration of BX-513 Hydrochloride for Cell Culture
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of BX-513 hydrochloride in cell culture. The protocols herein detail a systematic approach, including dose-response analysis of target inhibition and assessment of cytotoxicity, to identify a concentration that is both effective and minimally toxic. While the user has specified BX-513 as a PDK1 inhibitor, publicly available data consistently identifies it as a selective CCR1 receptor antagonist. This document will proceed under the user's premise to illustrate the universal methodology for characterizing a kinase inhibitor targeting the PI3K/Akt pathway, while noting this important discrepancy.
Introduction
This compound is a small molecule inhibitor. The effective application of such compounds in cell-based assays is critically dependent on using a concentration that maximizes on-target effects while minimizing off-target toxicity. An excessive concentration can lead to non-specific effects and cell death, confounding experimental results, whereas an insufficient concentration will fail to produce the desired biological response.
This document outlines a two-pronged experimental approach to determine the optimal concentration range of a compound targeting the PI3K/Akt signaling pathway:
-
Target Engagement Assay: To determine the half-maximal inhibitory concentration (IC50) by quantifying the inhibition of a key downstream signaling event (e.g., Akt phosphorylation).
-
Cytotoxicity Assay: To assess the impact of the compound on cell viability over time and determine the concentration at which it becomes toxic.
Important Note on Target Specificity: Publicly available data from multiple chemical suppliers identifies this compound as a selective C-C chemokine receptor 1 (CCR1) antagonist, with a reported IC50 of 2.5 μM for inhibiting MIP-1α-induced intracellular calcium mobilization.[1] This is distinct from the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK1). Researchers are strongly advised to verify the mechanism of action of their specific compound. The following protocols are presented as a general workflow for a putative PDK1 inhibitor.
The PI3K/Akt Signaling Pathway and PDK1 Inhibition
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism. Upon activation by growth factors, PI3K generates PIP3, which recruits both Akt and its upstream kinase, PDK1, to the cell membrane. PDK1 then phosphorylates Akt at Threonine 308 (Thr308), a crucial step for its activation. A PDK1 inhibitor, such as the well-characterized compound BX-517, would block this phosphorylation event, leading to the suppression of downstream Akt signaling.
Figure 1: Inhibition of PDK1 blocks the phosphorylation of Akt at Thr308.
Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are critical for experimental reproducibility.
-
Reconstitution: According to supplier data, this compound is soluble up to 100 mM in DMSO and 50 mM in ethanol.[1] It is recommended to prepare a high-concentration stock, for example, 10 mM in sterile DMSO.
-
Calculation for 10 mM stock (MW: 481.46 g/mol ): Mass (mg) = 10 mmol/L * 0.48146 g/mmol * Volume (L). To make 1 mL, dissolve 0.481 mg in 100 µL of DMSO. Adjust calculations based on the actual mass of the compound.
-
-
Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Experiment 1: Dose-Response and IC50 Determination via Western Blot
This protocol determines the concentration of the inhibitor required to reduce the phosphorylation of Akt at Thr308 by 50%.
References
Troubleshooting & Optimization
BX-513 hydrochloride solubility and preparation of stock solutions
Welcome to the technical support center for BX-513 hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation of stock solutions, and troubleshooting for this selective CCR1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1] DMSO is often the preferred solvent for creating high-concentration stock solutions for in vitro experiments.
Q2: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, use high-purity, anhydrous DMSO or ethanol.[1][2] It is recommended to perform calculations based on the batch-specific molecular weight provided on the certificate of analysis, as the degree of hydration can vary.[1] For weighing the compound, ensure the vial has been brought to room temperature and gently tap it to settle the powder at the bottom.
Q3: What are the recommended storage conditions for powdered this compound and its stock solutions?
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my experiment. What should I do?
A: This is a common issue known as "precipitation upon dilution."[6] To prevent this, you can try several strategies:
-
Further Dilution in DMSO: Before adding to the aqueous medium, dilute the concentrated stock solution further in DMSO.[6]
-
Lower the Final Concentration: Using a lower final concentration of the inhibitor in your assay may prevent precipitation.[6]
-
Use of Surfactants or Co-solvents: Adding a small amount of a non-ionic surfactant like Tween® 20 or a co-solvent such as ethanol to your aqueous buffer can help maintain solubility.[6]
-
pH Adjustment: If your experimental system allows, adjusting the pH of the aqueous buffer may improve the solubility of the hydrochloride salt.[6]
Solubility and Stock Solution Preparation
The solubility of this compound in common laboratory solvents is summarized below. All data is based on a molecular weight of 481.46 g/mol ; however, it is crucial to refer to the batch-specific molecular weight for precise calculations.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 48.15 | 100 |
| Ethanol | 24.07 | 50 |
Table 1: Solubility of this compound.[1]
The following table provides the required solvent volumes to prepare stock solutions of various concentrations.
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.08 mL | 10.39 mL | 20.77 mL |
| 5 mM | 0.42 mL | 2.08 mL | 4.15 mL |
| 10 mM | 0.21 mL | 1.04 mL | 2.08 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.42 mL |
Table 2: Preparation of this compound Stock Solutions.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Acclimatize the Vial: Allow the vial containing the powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of the compound. For example, to prepare a solution with 1 mg of the compound.
-
Add Solvent: Using the table above, add 0.21 mL of anhydrous DMSO to the vial containing 1 mg of this compound to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication in short bursts can be used to aid dissolution.[6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the solvent. | - Insufficient solvent volume.- Solvent has absorbed moisture.- Compound requires additional energy to dissolve. | - Re-check calculations and add the correct volume of solvent.- Use a fresh, unopened bottle of anhydrous solvent.- Gently warm the solution in a 37°C water bath for 5-10 minutes.- Use a sonicator in short bursts to aid dissolution.[6] |
| Stock solution appears cloudy or has particulates. | - Incomplete dissolution.- Compound has precipitated out of solution. | - Repeat the dissolution steps (vortexing, gentle warming, sonication).- If precipitation occurred after storage, try to redissolve using the same methods. If it persists, the solution may be supersaturated, and a new, lower concentration stock should be prepared. |
| Inconsistent experimental results. | - Precipitation of the inhibitor in the aqueous experimental medium.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | - Perform a pre-assay solubility check by preparing the final dilution in your experimental buffer and observing for any precipitation under experimental conditions.- Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. Avoid repeated freeze-thaw cycles.[5] |
Signaling Pathway and Experimental Workflow Diagrams
BX-513 is a selective antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), initiates downstream signaling cascades.[3] These pathways are crucial in mediating inflammatory responses and cell migration.
Caption: CCR1 signaling pathway and the inhibitory action of BX-513.
References
- 1. BX 513 hydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. BX 513 hydrochloride CAS#: 1216540-18-9 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting low efficacy of BX-513 hydrochloride in vitro
Welcome to the technical support center for BX-513 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments involving this selective C-C chemokine receptor 1 (CCR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), triggers intracellular signaling cascades.[1][2] BX-513 blocks the binding of these chemokines to CCR1, thereby inhibiting downstream signaling pathways involved in immune cell recruitment and inflammation.[3]
Q2: I am observing lower than expected potency (low efficacy) of BX-513 in my cell-based assay. What are the potential causes?
A2: Low efficacy in a cell-based assay can stem from several factors, broadly categorized into issues with the compound itself, the experimental setup, or the cells. Key areas to investigate include:
-
Compound Integrity and Solubility: Ensure proper storage and handling of this compound. Verify that the compound is fully dissolved before use, as precipitation will lead to inaccurate concentrations.
-
Assay Conditions: The concentration of the CCR1 ligand used to stimulate the cells is critical. If the ligand concentration is too high, it may overcome the competitive antagonism of BX-513.
-
Cell Health and Receptor Expression: The health and passage number of your cells can impact results. Ensure cells are healthy and express sufficient levels of CCR1.[4]
-
Receptor Desensitization: Prolonged exposure to low levels of agonist can desensitize the CCR1 receptor, leading to a reduced response.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are crucial for maintaining the compound's activity. Refer to the table below for solubility and storage information.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Desiccate at +4°C for short-term storage. For long-term storage, store at -20°C. | [3][6] |
| Recommended Solvents | Dimethyl sulfoxide (DMSO) and Ethanol. | |
| Maximum Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol. | |
| Stock Solution Handling | Prepare high-concentration stock solutions in 100% DMSO. For aqueous-based assays, perform serial dilutions to minimize the final DMSO concentration, typically keeping it below 0.5%. |
Q4: Are there any known off-target effects for this compound that could affect my results?
A4: Yes. While highly selective for CCR1, one study has shown that BX-513 can act as a non-competitive antagonist at α1-adrenergic receptors.[7] If your cell system expresses these receptors, this off-target activity could contribute to the observed biological effects, potentially complicating data interpretation. It is advisable to use the lowest effective concentration of the inhibitor to minimize off-target effects and consider using counter-screens if α1-adrenergic signaling is a concern in your experimental model.[7]
Troubleshooting Guides
Low Efficacy in Calcium Mobilization Assays
Calcium mobilization is a common readout for Gq-coupled GPCRs like CCR1.[8][9][10] If you are not observing the expected inhibition with BX-513, consider the following:
| Potential Problem | Possible Cause | Recommended Solution |
| No or Weak Signal with Agonist Alone | Inefficient loading of calcium-sensitive dye (e.g., Fluo-4 AM). | Optimize dye concentration and loading time. Ensure probenecid is used to prevent dye leakage from cells.[5][10] |
| Low CCR1 expression in cells. | Confirm CCR1 expression using qPCR or flow cytometry. Consider using a cell line with higher or induced expression. | |
| Inactive agonist (chemokine). | Verify the activity of your chemokine ligand stock. | |
| BX-513 Fails to Inhibit Agonist-Induced Signal | Agonist (chemokine) concentration is too high. | Perform a dose-response curve for your agonist to determine the EC80 concentration for use in your inhibition assay. |
| BX-513 precipitated out of solution. | Visually inspect for precipitation. Prepare fresh dilutions from a validated DMSO stock solution for each experiment. | |
| Receptor desensitization. | Ensure cells are thoroughly washed to remove any endogenous or residual chemokines before the assay.[5] Consider serum-starving cells prior to the experiment.[11] | |
| Incorrect assay buffer. | Use a buffer with a defined calcium concentration.[5] |
Low Efficacy in Chemotaxis (Cell Migration) Assays
Chemotaxis assays, such as the Transwell assay, are fundamental for studying chemokine receptor function.[4][12][13] Poor inhibition by BX-513 can be due to several factors:
| Potential Problem | Possible Cause | Recommended Solution |
| High Background Migration (Negative Control) | Cells are unhealthy or overly passaged. | Use healthy, low-passage cells with known migratory potential.[4] |
| Spontaneous migration due to serum components. | Serum-starve cells for 12-24 hours before the assay to synchronize them and reduce baseline migration.[4] | |
| No or Weak Migration Towards Agonist | Insufficient chemotactic gradient. | Optimize the concentration of the chemokine in the lower chamber.[4] |
| Incorrect pore size of the Transwell insert. | Ensure the pore size is appropriate for the cell type being used.[4] | |
| BX-513 Fails to Inhibit Migration | Chemokine concentration is too high. | Titrate the chemokine to find the optimal concentration that induces robust migration without being excessive. |
| Insufficient pre-incubation with BX-513. | Ensure cells are pre-incubated with BX-513 for a sufficient time to allow for receptor binding before being exposed to the chemokine gradient. | |
| BX-513 degradation. | Prepare fresh dilutions of BX-513 for each experiment. Assess the stability of the compound in your assay medium over the time course of the experiment. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for assessing this compound's ability to inhibit chemokine-induced intracellular calcium mobilization.
-
Cell Preparation: Plate CCR1-expressing cells (e.g., THP-1 monocytes) in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer containing probenecid. Incubate for 45-60 minutes at 37°C.[5]
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound (prepared from a DMSO stock) to the wells and incubate for 15-30 minutes. Include a vehicle control (DMSO).
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure baseline fluorescence for a few seconds.
-
Agonist Injection and Reading: Inject the CCR1 agonist (e.g., CCL3/MIP-1α at its EC80 concentration) and immediately begin kinetic reading of fluorescence intensity over 2-3 minutes.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence peak in BX-513-treated wells to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Chemotaxis (Transwell Migration) Assay
This protocol outlines the steps to evaluate the inhibitory effect of BX-513 on cell migration.
-
Assay Setup: Place Transwell inserts (with an appropriate pore size for your cells) into a 24-well plate.
-
Chemoattractant Addition: Add assay medium containing the CCR1 chemokine (e.g., CCL5/RANTES) to the lower chamber. Add medium without chemokine to negative control wells.
-
Cell Preparation: Resuspend serum-starved CCR1-expressing cells in assay medium.
-
Compound Incubation: Incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Cell Seeding: Add the cell/compound mixture to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours), depending on the cell type.
-
Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope. Calculate the percentage of inhibition relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: CCR1 signaling pathway and point of inhibition by BX-513.
Experimental Workflow
Caption: General workflow for troubleshooting low efficacy of BX-513.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. BX 513 hydrochloride CAS#: 1216540-18-9 [amp.chemicalbook.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Navigating In Vivo Studies with BX-513 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the in vivo use of BX-513 hydrochloride, a selective CCR1 receptor antagonist. Due to a lack of specific published in vivo studies for this compound, this guide integrates its known physicochemical properties with general principles for conducting in vivo experiments with novel small molecule inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in a new in vivo model?
As there is no established in vivo dosage for this compound, a dose-finding study is critical. It is recommended to start with a low dose, guided by its in vitro potency (IC50 = 2.5 µM for inhibiting MIP-1α-induced calcium mobilization), and escalate to identify a dose that is both tolerable and efficacious. A suggested starting point could be in the range of 1-5 mg/kg, with careful observation for any adverse effects.
2. How should I prepare this compound for in vivo administration?
The solubility of this compound is a key consideration for formulation.[1][2] It is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[1][2] For in vivo use, a common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle such as saline, PBS, or a solution containing a solubilizing agent like Tween® 80 or Cremophor® EL to a final, well-tolerated concentration of DMSO (typically <10%). It is imperative to conduct a vehicle tolerability study in your animal model.
3. What are the potential routes of administration for this compound?
While specific data for this compound is unavailable, common administration routes for small molecule inhibitors in preclinical studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the formulation. For initial studies, IP or SC administration may be simpler to implement than IV. Oral administration would require investigation into the compound's oral bioavailability.
4. What are the potential signs of toxicity I should monitor for?
General signs of toxicity in animal models include, but are not limited to, weight loss, changes in food and water consumption, altered activity levels (lethargy or hyperactivity), ruffled fur, and changes in posture or behavior. It is crucial to establish a baseline for these parameters before drug administration and monitor the animals daily. In the absence of specific toxicology data for this compound, a preliminary tolerability study is essential to identify the maximum tolerated dose (MTD).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final formulation. | - Exceeding the solubility limit in the aqueous vehicle. - Temperature changes affecting solubility. | - Decrease the final concentration of the compound. - Increase the percentage of the co-solvent (e.g., DMSO), ensuring it remains within a tolerable range for the animal model. - Consider using a different vehicle or adding a solubilizing agent (e.g., cyclodextrins). - Prepare the formulation fresh before each use and maintain it at a constant temperature. |
| No observable in vivo efficacy at the tested doses. | - Insufficient dose to achieve therapeutic concentrations at the target site. - Poor bioavailability via the chosen administration route. - Rapid metabolism and clearance of the compound. - The target (CCR1) may not be a primary driver in the chosen disease model. | - Conduct a dose-escalation study to test higher concentrations. - Evaluate alternative administration routes that may offer better systemic exposure (e.g., IV vs. PO). - Perform pharmacokinetic (PK) studies to determine the compound's half-life and exposure levels. - Confirm the role of CCR1 in your specific animal model through literature review or preliminary experiments. |
| Adverse effects or toxicity observed in the treated animals. | - The dose administered exceeds the maximum tolerated dose (MTD). - Vehicle-related toxicity. - Off-target effects of the compound. | - Reduce the dosage and/or the frequency of administration. - Conduct a vehicle-only control group to rule out vehicle-induced toxicity. - Carefully document all observed adverse events and consider them in the context of the compound's known pharmacology. If severe, cease administration and re-evaluate the experimental design. |
| High variability in experimental results between animals. | - Inconsistent dosing technique. - Variability in drug formulation. - Biological variability within the animal cohort. | - Ensure all personnel are properly trained and consistent in their administration technique. - Prepare a single batch of the formulation for each experiment to minimize variability. - Increase the number of animals per group to improve statistical power. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 481.46 g/mol | [1][2] |
| Formula | C₂₈H₂₉ClN₂O·HCl | [1] |
| Solubility | DMSO: ≤ 100 mM Ethanol: ≤ 50 mM | [1][2] |
| Storage | Desiccate at +4°C | [1][2] |
| Purity | ≥98% | [1][2] |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on your specific experimental design and institutional guidelines.
Dose-Finding and Tolerability Study Protocol
This protocol outlines a general procedure for determining the in vivo tolerability of this compound.
Caption: Workflow for a dose-finding and tolerability study.
CCR1 Signaling Pathway
This diagram illustrates the general signaling pathway of the CCR1 receptor, which is the target of this compound.
Caption: Simplified CCR1 signaling pathway.
References
BX-513 hydrochloride stability in cell culture media over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of BX-513 hydrochloride in cell culture media. The following information is designed to help you troubleshoot common issues and design experiments to assess the stability of this compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) involved in leukocyte trafficking and has been implicated in chronic inflammatory diseases.[2] By blocking the interaction of chemokines like MIP-1α (CCL3) and RANTES (CCL5) with CCR1, BX-513 inhibits downstream signaling pathways, such as intracellular calcium mobilization, and cellular responses like chemotaxis.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: It is recommended to store stock solutions of this compound at -20°C.[1] For optimal results, prepare fresh solutions before each experiment or aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What factors can influence the stability of this compound in cell culture media?
A3: The stability of small molecules like this compound in cell culture media can be affected by several factors:
-
Media Composition: Components within the media, such as serum proteins, amino acids (e.g., cysteine), and vitamins, can interact with and potentially degrade the compound.[4]
-
pH: The pH of the cell culture medium can influence the rate of hydrolysis of susceptible chemical bonds in the compound.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the degradation of thermally labile compounds.[4]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to instability?
A4: Yes, inconsistent results are a common indication of compound instability in cell culture media. If this compound degrades over the course of your experiment, the effective concentration of the active compound will decrease, leading to variable cellular responses. It is crucial to determine the stability of the compound under your specific experimental conditions.
Troubleshooting Guide: this compound Stability
This guide addresses common issues you may encounter when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Decreased or no effect of this compound over time. | Compound degradation in the cell culture medium. | 1. Prepare fresh stock solutions for each experiment.2. Reduce the incubation time if experimentally feasible.3. Perform a time-course experiment to determine the optimal treatment duration.4. For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
| High variability between replicate wells or experiments. | 1. Inconsistent degradation rates due to slight variations in experimental conditions (e.g., pH shifts, temperature fluctuations).2. Incomplete solubilization of the compound in the stock solution or media. | 1. Ensure precise and consistent timing for sample collection and processing.2. Confirm the complete dissolution of the compound in the solvent before preparing the working solution.3. Validate your analytical method for linearity, precision, and accuracy. |
| Precipitate observed in the cell culture medium after adding this compound. | The compound has poor solubility in the aqueous cell culture medium at the working concentration. | 1. Prepare a more dilute working solution if the experimental design allows.2. Visually inspect the medium for any precipitation after adding the compound.3. Consider using a different solvent for the stock solution, ensuring it is compatible with your cell line at the final concentration. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general procedure for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials
-
This compound
-
DMSO (or other suitable solvent)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or a 24-well plate
-
Acetonitrile (ACN), HPLC-grade
-
Internal standard (optional, but recommended for improved accuracy)
-
HPLC or LC-MS system
2. Preparation of Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in your cell culture medium (with and without serum, if applicable) to your final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
3. Experimental Procedure
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Place the samples in a 37°C incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The 0-hour time point should be collected immediately after preparation.
-
Immediately process the samples as described below or store them at -80°C to prevent further degradation until analysis.
4. Sample Processing
-
To a 100 µL aliquot of the medium, add 200 µL of cold acetonitrile (containing an internal standard, if used) to precipitate proteins and extract the compound.[4]
-
Vortex the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to HPLC vials for analysis.
5. HPLC-MS Analysis
-
Develop an HPLC method that provides good separation and peak shape for this compound.
-
Analyze the concentration of this compound in each sample.
6. Data Analysis
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak areas to the internal standard if one was used.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of compound remaining versus time.
Data Presentation
Summarize your quantitative stability data in a table for clear comparison. Below is a template and a hypothetical example.
Template for this compound Stability Data
| Time (hours) | Media Condition 1 (% Remaining ± SD) | Media Condition 2 (% Remaining ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Hypothetical Example: Stability of this compound (10 µM) at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining ± SD) | DMEM (serum-free) (% Remaining ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 2 | 98.2 ± 1.5 | 95.1 ± 2.1 |
| 4 | 95.6 ± 2.3 | 88.7 ± 1.8 |
| 8 | 90.1 ± 3.1 | 75.4 ± 2.5 |
| 24 | 72.5 ± 4.5 | 45.3 ± 3.9 |
| 48 | 51.3 ± 5.2 | 20.1 ± 4.1 |
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling pathway and the antagonistic action of BX-513 HCl.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing BX-513 HCl stability in cell culture media.
References
- 1. apexbt.com [apexbt.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Potential off-target effects of BX-513 hydrochloride on α1-adrenergic receptors
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results when using BX-513 hydrochloride, a selective CCR1 receptor antagonist. Recent findings indicate that this compound can exhibit off-target effects on α1-adrenergic receptors, which may have implications for experimental outcomes.[1][2] This guide offers troubleshooting advice and frequently asked questions to help you navigate these potential effects.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be indicative of off-target α1-adrenergic receptor antagonism by this compound.
Question: My in vivo study with this compound shows an unexpected decrease in blood pressure in my animal models. What could be the cause?
Answer: This observation could be an off-target effect of this compound on α1-adrenergic receptors.[1][2] These receptors are present in the smooth muscle cells of blood vessels and are primarily responsible for vasoconstriction.[3] Antagonism of these receptors by this compound can lead to vasodilation and a subsequent drop in blood pressure.[1][2] We recommend the following troubleshooting steps:
-
Confirm the Effect: Repeat the experiment with a fresh preparation of this compound to rule out any issues with the compound's integrity.
-
Use a Positive Control: Administer a known α1-adrenergic receptor antagonist (e.g., prazosin) to a separate group of animals to compare the observed cardiovascular effects.
-
Attempt Rescue with an Agonist: In the presence of this compound, attempt to reverse the hypotension by administering an α1-adrenergic receptor agonist (e.g., phenylephrine). A blunted or absent response to the agonist would further suggest α1-adrenergic receptor blockade.
Question: I am using this compound in primary vascular smooth muscle cell cultures and observe a reduced contractile response to phenylephrine. Is this related to an off-target effect?
Answer: Yes, this is a strong indication of an off-target effect. Phenylephrine is a selective α1-adrenergic receptor agonist that should induce vasoconstriction.[1][2] this compound has been shown to act as a non-competitive antagonist at α1-adrenergic receptors, which would reduce the efficacy of phenylephrine in inducing a contractile response.[1][2] To investigate this further:
-
Dose-Response Curve: Generate a full dose-response curve for phenylephrine in the presence and absence of a fixed concentration of this compound. A non-competitive antagonist will reduce the maximum response to phenylephrine.[1]
-
Washout Experiment: After treating the cells with this compound, perform a thorough washout and then stimulate with phenylephrine. If the inhibitory effect of this compound is reversible, you should see a restoration of the contractile response.
-
Alternative Agonist: Use an agonist that induces contraction through a different signaling pathway to ensure the cells are otherwise healthy and responsive.
Question: My calcium imaging experiments in cells expressing α1-adrenergic receptors show a blunted intracellular calcium increase in response to an adrenergic agonist when co-administered with this compound. Why is this happening?
Answer: α1-adrenergic receptors, upon activation, are coupled to Gq proteins, which in turn activate phospholipase C (PLC).[3][4][5] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[3][5] By antagonizing the α1-adrenergic receptor, this compound would inhibit this entire signaling cascade, resulting in a reduced or absent calcium mobilization upon agonist stimulation.
To confirm this is an on-target effect at the α1-adrenergic receptor and not a general effect on calcium signaling:
-
Use a Different GPCR: Stimulate the cells with an agonist for another Gq-coupled receptor that is not an adrenergic receptor. If you observe a normal calcium response, it suggests the effect of this compound is specific to the α1-adrenergic receptor.
-
Directly Activate PLC: Use a compound that directly activates PLC (e.g., m-3M3FBS) to bypass the receptor. A normal calcium response would indicate that the downstream signaling machinery is intact and that this compound is acting at the receptor level.
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[6][7] Its high affinity for CCR1 is demonstrated by a Ki value of 0.04 nM.[6][7] It shows much lower affinity for other chemokine receptors like CCR5, CXCR2, and CXCR4 (Ki > 10 nM).[6][7]
What is the nature of the interaction of this compound with α1-adrenergic receptors?
Studies have shown that this compound acts as a non-competitive antagonist at α1b-adrenergic receptors.[1][2] This means that it does not compete with the natural ligands (like norepinephrine and epinephrine) or synthetic agonists (like phenylephrine) for the same binding site. Instead, it likely binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its ability to be activated by an agonist.
What are the known subtypes of α1-adrenergic receptors?
There are three main subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D.[3][4] All three subtypes are G protein-coupled receptors that primarily couple to Gq proteins to initiate the phospholipase C signaling cascade.[3][4][5] The off-target effects of this compound have been specifically demonstrated for the α1b subtype.[1][2]
What are the physiological implications of α1-adrenergic receptor antagonism?
Antagonism of α1-adrenergic receptors can lead to a variety of physiological effects, primarily related to the relaxation of smooth muscle. These can include:
-
Vasodilation: Leading to a decrease in blood pressure.[3]
-
Relaxation of the internal urethral sphincter: Which can cause urinary incontinence.[8]
-
Other effects: Such as dizziness, headache, and asthenia, which are common side effects of α1-adrenergic blocking drugs.[8]
How can I control for these off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired effect on CCR1 to minimize off-target effects.
-
Include Proper Controls: In any experiment, include a control group that is treated with a selective α1-adrenergic receptor antagonist to be able to differentiate between CCR1-mediated and α1-adrenergic receptor-mediated effects.
-
Use a Structurally Unrelated CCR1 Antagonist: If possible, confirm your findings with a different CCR1 antagonist that is not known to have off-target effects on α1-adrenergic receptors.
-
Knockdown/Knockout Models: Utilize cell lines or animal models where the α1-adrenergic receptor has been knocked down or knocked out to definitively demonstrate that the observed effect is independent of this receptor.
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction of this compound with its primary target (CCR1) and its off-target interaction with α1-adrenergic receptors.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | CCR1 | Radioligand Binding | Ki | 0.04 nM | [6][7] |
| CCR5 | Radioligand Binding | Ki | > 10 nM | [6][7] | |
| CXCR2 | Radioligand Binding | Ki | > 10 nM | [6][7] | |
| CXCR4 | Radioligand Binding | Ki | > 10 nM | [6][7] | |
| α1b-Adrenergic Receptor | β-arrestin Recruitment | % Reduction in Phenylephrine Efficacy (at 10 µM BX-513) | ~50% | [1] | |
| α1-Adrenergic Receptor (in rat mesenteric arteries) | Pressure Myography | % Reduction in Phenylephrine Efficacy (at 10 µM BX-513) | from 52% to 5% of outer artery diameter | [1] |
Experimental Protocols
1. β-Arrestin Recruitment Assay (PRESTO-Tango)
This assay measures the recruitment of β-arrestin to the α1b-adrenergic receptor upon agonist stimulation, a key step in GPCR desensitization and signaling.
-
Cell Culture: Use a cell line (e.g., HTLA cells) stably expressing the human α1b-adrenergic receptor fused to a transcription factor (e.g., tTA) and a separate reporter construct with a promoter responsive to that transcription factor (e.g., tetracycline response element) driving the expression of a reporter gene (e.g., luciferase).
-
Experimental Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Carefully remove the culture medium.
-
Add fresh, serum-free medium containing either vehicle control or varying concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
Add the α1b-adrenergic receptor agonist, phenylephrine, at various concentrations to generate a dose-response curve.
-
Incubate for 6-8 hours at 37°C.
-
Add the luciferase substrate and measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the concentration of phenylephrine. Compare the dose-response curves in the presence and absence of this compound. A non-competitive antagonist will cause a decrease in the maximal response (Emax) of the agonist.
2. Pressure Myography of Isolated Arteries
This technique directly measures the contractile response of isolated blood vessels to vasoactive substances.
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the mesenteric arcade.
-
Isolate second- or third-order mesenteric arteries and place them in ice-cold physiological salt solution (PSS).
-
Carefully clean the arteries of surrounding adipose and connective tissue.
-
-
Experimental Setup:
-
Mount a segment of the artery onto two glass cannulas in a pressure myograph chamber.
-
Pressurize the artery to a physiological pressure (e.g., 80 mmHg) and superfuse with PSS at 37°C.
-
Allow the artery to equilibrate for at least 30 minutes.
-
-
Experimental Procedure:
-
Pre-treat the artery with either vehicle control or a set concentration of this compound for 30 minutes.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of phenylephrine to the superfusing PSS.
-
Record the changes in the internal diameter of the artery at each concentration.
-
-
Data Analysis: Calculate the vasoconstriction as a percentage of the initial baseline diameter. Plot the percentage of constriction against the phenylephrine concentration. Compare the curves obtained in the presence and absence of this compound to determine if there is a change in the maximal contractile response.
Visualizations
Caption: Canonical signaling pathway of the α1-adrenergic receptor.
Caption: Workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. BX 513 hydrochloride | 1216540-18-9 | Data Sheet | BioChemPartner [biochempartner.com]
- 8. Adverse effects of alpha 1-adrenergic blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize BX-513 hydrochloride precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize precipitation of BX-513 hydrochloride in aqueous solutions during experiments.
Troubleshooting Guide
Immediate or gradual precipitation of this compound upon addition to aqueous solutions can lead to inaccurate experimental results. This guide addresses common precipitation issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Rapid change in solvent polarity from a high-concentration DMSO stock to an aqueous buffer. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of the DMSO stock in pure DMSO before the final dilution into the aqueous buffer.[1] 2. Slow Addition & Mixing: Add the final DMSO solution dropwise to the pre-warmed aqueous buffer while gently vortexing or stirring.[2] 3. Lower Final Concentration: If possible, reduce the final working concentration of this compound in the aqueous solution. |
| Precipitation Over Time | The compound is in a supersaturated state and slowly crashing out of solution. This can be influenced by temperature fluctuations or interactions with buffer components.[1] | 1. Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound fresh for each experiment.[1] 2. Maintain Constant Temperature: Ensure the experimental solution is maintained at a constant and appropriate temperature. |
| Cloudy or Hazy Solution | Formation of fine, suspended particles that may not be immediately visible as a distinct precipitate. | 1. Visual Inspection: Carefully inspect the solution against a dark background for any signs of cloudiness.[1] 2. Consider Co-solvents: For certain applications, the inclusion of a small percentage of a biocompatible co-solvent in the final aqueous solution might be possible, but this needs to be validated for its effect on the experimental system. |
| Inconsistent Results | The effective concentration of the dissolved inhibitor is lower and more variable than intended due to precipitation.[1] | 1. Ensure Complete Dissolution: Before starting an experiment, confirm that the compound is fully dissolved.[1] 2. Vehicle Control: Always include a vehicle control with the same final concentration of DMSO (or other solvent) in your experiments.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[3] It is soluble up to 100 mM in DMSO.[3][4][5] Ethanol can also be used, with a solubility of up to 50 mM.[3][4][5]
Q2: What is the aqueous solubility of this compound?
Q3: How can I prevent my this compound from precipitating when I add it to my cell culture medium or aqueous buffer?
A3: To prevent precipitation, it is crucial to avoid a rapid solvent shift. The most effective method is to perform serial dilutions of your concentrated DMSO stock solution in pure DMSO to create a less concentrated intermediate stock. Then, add the final, diluted DMSO solution to your aqueous medium.[1][6] This gradual decrease in concentration helps to keep the compound in solution.
Q4: What is the maximum final concentration of DMSO that is tolerable for most cells in culture?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, although it is best to keep it at or below 0.1% if possible.[2][6] It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[1]
Q5: Should I store aqueous solutions of this compound?
A5: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment.[1] The stability of the compound in aqueous solutions over time can be limited, and it may precipitate out of a supersaturated solution.[1]
Q6: How should I store the DMSO stock solution of this compound?
A6: DMSO stock solutions should be stored at -20°C for short-term storage and can be stored for longer periods as well.[3] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]
Q7: What should I do if I see a precipitate in my aqueous solution?
A7: If you observe a precipitate, the solution should not be used for experiments as the effective concentration of the inhibitor will be unknown and lower than intended.[1] You should discard the solution and prepare a fresh one, taking care to follow the recommended procedures for dilution.
Data Summary
The following table summarizes the solubility data for this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 48.15 | [3][4][5][7] |
| Ethanol | 50 | 24.07 | [3][4][5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (Molecular Weight: 481.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.815 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 4.815 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Medium (e.g., Cell Culture Medium)
Objective: To prepare a final working solution of this compound in an aqueous medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock (e.g., add 2 µL of 10 mM stock to 198 µL of DMSO).
-
Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Add the final diluted DMSO solution to the pre-warmed aqueous medium at a ratio that results in the desired final concentration and a final DMSO concentration of ≤ 0.1%. For example, to achieve a 10 µM final concentration from a 100 µM intermediate stock, you would perform a 1:10 dilution. However, to keep the DMSO concentration low, a higher intermediate concentration would be better. Let's adjust the intermediate dilution.
-
Revised Intermediate Dilution: To achieve a final concentration of 10 µM with 0.1% DMSO, you can dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock. Then, add this 1 mM intermediate stock to your aqueous medium at a 1:100 ratio (e.g., 10 µL of 1 mM intermediate stock into 990 µL of medium). This will give a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Mix the final solution gently but thoroughly.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. BX 513 hydrochloride CAS#: 1216540-18-9 [amp.chemicalbook.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. rndsystems.com [rndsystems.com]
- 7. srdata.nist.gov [srdata.nist.gov]
Addressing inconsistent results with BX-513 hydrochloride in replicate experiments
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results with BX-513 hydrochloride in replicate experiments. The following information is designed to help identify potential sources of variability and offer solutions to ensure reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a selective antagonist for the C-C chemokine receptor 1 (CCR1). It also acts as a full inverse agonist at the US28 receptor, a human cytomegalovirus (HCMV)-encoded chemokine receptor. Its high selectivity makes it a valuable tool for studying the roles of these receptors in processes like inflammation and viral infection.
Q2: My IC50 value for this compound varies significantly between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue and can stem from several factors:
-
Reagent Stability and Handling: The stability of this compound in your assay medium can affect its effective concentration. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Assay Conditions: Variations in cell density, agonist concentration, incubation time, and buffer composition can all lead to shifts in IC50 values.
-
Cellular Factors: The expression level of the CCR1 receptor on your cells can fluctuate with passage number and culture conditions, impacting the inhibitor's potency.
-
Constitutive Receptor Activity: CCR1 has been reported to exhibit constitutive (agonist-independent) activity, which can complicate the interpretation of antagonist effects.[1]
Q3: I'm observing a lower-than-expected potency in my cell-based assays compared to biochemical assays. Why might this be?
This is a common discrepancy for small molecule inhibitors. Potential reasons include:
-
Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps.
-
Protein Binding: this compound may bind to proteins in the cell culture serum, reducing the free concentration available to interact with the receptor.[2]
-
Compound Stability: The compound may be unstable in the cell culture medium over the duration of the experiment, leading to a decrease in the effective concentration.[2]
Troubleshooting Guides
Issue 1: High Variability in Chemotaxis Assays
Chemotaxis, or cell migration towards a chemical gradient, is a primary functional assay for CCR1. Inconsistent inhibition by this compound can frustrate these experiments.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | This compound is soluble in DMSO and ethanol. When diluting into aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) to prevent precipitation.[3] Visually inspect for precipitates after dilution. |
| Suboptimal Agonist Concentration | The apparent potency of an antagonist is dependent on the concentration of the agonist used. Use an agonist (e.g., CCL3/MIP-1α) concentration at or near its EC50 for the chemotactic response to ensure a sensitive window for inhibition. |
| Inconsistent Cell Health/Density | Ensure cells are in the logarithmic growth phase and have high viability. Use a consistent cell number for each experiment, as cell density can affect the chemotactic response.[4] |
| Assay Incubation Time | Optimize the incubation time for both the inhibitor pre-treatment and the chemotaxis itself. Insufficient pre-incubation may not allow for adequate receptor binding. |
-
Cell Preparation: Culture cells (e.g., THP-1 monocytes) to a density of 1-2 x 10^6 cells/mL. Harvest and resuspend in serum-free assay buffer.
-
Inhibitor Pre-incubation: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup: Add a CCR1 agonist (e.g., CCL3) to the lower wells of a Boyden chamber. Place the filter membrane (typically 5-8 µm pore size) over the lower wells.
-
Cell Migration: Add the pre-incubated cells to the upper chamber. Incubate for 2-4 hours at 37°C in a CO2 incubator to allow for migration.
-
Quantification: Remove non-migrated cells from the top of the filter. Fix and stain the migrated cells on the underside of the filter. Count the migrated cells in several fields of view using a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50.
Issue 2: Inconsistent Results in Calcium Mobilization Assays
CCR1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This response can be measured using calcium-sensitive fluorescent dyes.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Dye Loading Issues | Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can lead to variable signal intensity. Ensure consistent cell density, dye concentration, and incubation time.[5][6] The use of probenecid can help prevent dye leakage from cells.[5][7] |
| Low Signal-to-Noise Ratio | A weak response to the agonist can make it difficult to accurately measure inhibition. Optimize cell health, receptor expression, and agonist concentration. Ensure the plate reader settings (e.g., excitation/emission wavelengths, gain) are optimal for the dye being used.[8][9] |
| Receptor Desensitization | Prolonged exposure to even low levels of agonist can cause receptor desensitization and a reduced response. Handle cells gently and minimize exposure to stimulants before the assay. |
| Compound Autofluorescence | The inhibitor itself may be fluorescent at the wavelengths used for the assay, leading to artificially high readings. Test the fluorescence of this compound alone at the assay concentrations.[10] |
-
Cell Plating: Seed cells expressing CCR1 into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Addition: After dye loading, add different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Agonist Stimulation: Inject the CCR1 agonist (e.g., CCL3) into the wells while simultaneously recording the fluorescence signal over time (typically 60-180 seconds).
-
Data Analysis: Calculate the change in fluorescence (peak signal - baseline) and plot it against the inhibitor concentration to determine the IC50.
Data and Reagent Reference Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 481.46 g/mol | [11] |
| Target(s) | CCR1 Antagonist, US28 Inverse Agonist | [11] |
| Ki for CCR1 | 0.04 nM | [11] |
| Solubility (DMSO) | up to 100 mM (48.15 mg/mL) | [11][12] |
| Solubility (Ethanol) | up to 50 mM (24.07 mg/mL) | [11][12] |
| Storage | Desiccate at +4°C or store stock solutions at -20°C | [11] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Agonist (e.g., CCL3) Concentration | This compound Concentration Range |
| Chemotaxis | 1-10 nM (or EC50) | 0.1 nM - 1 µM |
| Calcium Mobilization | 10-100 nM (or EC80) | 0.1 nM - 1 µM |
| Receptor Binding | 0.05-0.1 nM (radioligand) | 0.01 nM - 1 µM |
Visual Troubleshooting and Workflow Diagrams
Caption: Simplified CCR1 signaling pathway and the point of inhibition by BX-513.
Caption: A logical troubleshooting workflow for addressing inconsistent results.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of BX-513 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the in vivo delivery of BX-513 hydrochloride, a selective CCR1 receptor antagonist. This compound's utility in preclinical studies is often challenged by its poor aqueous solubility. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating upon dilution or injection. How can I prevent this?
A1: Precipitation is a common issue with poorly soluble compounds like this compound when the concentration of the organic solvent is decreased upon administration into an aqueous physiological environment. To mitigate this, consider the following:
-
Optimize the vehicle composition: A combination of solvents (co-solvents) and non-ionic surfactants can help maintain the solubility of the compound.
-
Utilize a lipid-based delivery system: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the compound and form a stable microemulsion upon gentle agitation in an aqueous medium.
-
Reduce the compound concentration: If possible, lowering the concentration of this compound in the dosing solution can prevent it from exceeding its solubility limit in the physiological environment.
-
Control the rate of administration: A slower infusion rate for intravenous administration can allow for greater dilution in the bloodstream, reducing the risk of precipitation at the injection site.
Q2: I am observing low and variable bioavailability of this compound in my animal studies. What are the potential causes and solutions?
A2: Low and variable bioavailability is often linked to the poor dissolution rate and/or membrane permeability of a compound.[1] Strategies to enhance bioavailability include:
-
Particle size reduction: Micronization or nanosuspension techniques increase the surface area of the drug particles, which can lead to a faster dissolution rate.[2]
-
Solubility enhancement: Employing solubilization techniques such as co-solvents, surfactants, or cyclodextrins can increase the concentration of the drug in solution at the site of absorption.[3][4]
-
Lipid-based formulations: These formulations can enhance lymphatic transport and bypass first-pass metabolism, potentially increasing oral bioavailability.[5]
-
Standardize experimental conditions: Factors such as the fed/fasted state of the animals can significantly impact the absorption of hydrophobic drugs. Ensure consistent conditions across all study groups.
Q3: What are the most common types of vehicles for delivering poorly soluble compounds like this compound in vivo?
A3: The choice of vehicle depends on the route of administration, the required dose, and the physicochemical properties of the compound. Common vehicle types include:
-
Aqueous co-solvent systems: These are mixtures of water and water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol, often with the addition of a surfactant.[4]
-
Surfactant-based systems (micellar solutions): Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[3]
-
Lipid-based formulations: These include solutions, suspensions, and emulsions. Self-emulsifying drug delivery systems (SEDDS) are a popular choice for oral delivery.[5]
-
Suspensions: For compounds that are difficult to solubilize, a suspension of micronized particles in an aqueous vehicle with a suspending agent can be used.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in formulation vial | - Compound concentration exceeds solubility in the vehicle. - Temperature fluctuations affecting solubility. | - Decrease the concentration of this compound. - Gently warm the formulation to aid dissolution (ensure compound is heat-stable). - Add a co-solvent or surfactant to increase solubility. |
| Animal distress or toxicity post-administration | - Vehicle toxicity (e.g., high concentration of organic solvents). - Precipitation of the compound at the injection site causing irritation. | - Reduce the concentration of potentially toxic excipients. - Select a more biocompatible vehicle (e.g., a lipid-based formulation). - Filter the formulation to remove any particulates. - Decrease the dosing volume and/or the rate of administration. |
| Inconsistent results between experiments | - Formulation instability (e.g., phase separation, particle aggregation). - Variability in formulation preparation. - Inconsistent animal handling and dosing procedures. | - Assess the physical and chemical stability of the formulation over time. - Prepare fresh formulations for each experiment. - Standardize all experimental protocols, including formulation preparation and administration techniques. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 48.15 | 100 |
| Ethanol | 24.07 | 50 |
Data sourced from publicly available product information sheets.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Vehicle for Intraperitoneal (IP) Injection
Objective: To prepare a solution of this compound for IP administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Saline (0.9% NaCl)
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 40% PEG 400.
-
Add Polysorbate 80 to the solution and mix. A typical concentration is 5%.
-
Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Example Final Formulation: 5% DMSO / 40% PEG 400 / 5% Polysorbate 80 / 50% Saline (v/v/v/v)
Protocol 2: Preparation of a Suspension for Oral Gavage
Objective: To prepare a uniform suspension of this compound for oral administration.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
0.1% (w/v) Docusate sodium in water (wetting agent)
Methodology:
-
If not already micronized, reduce the particle size of this compound using a mortar and pestle or other suitable method.
-
Prepare the vehicle by dissolving docusate sodium in the 0.5% CMC solution.
-
Gradually add the powdered this compound to the vehicle while continuously stirring or vortexing to ensure a uniform dispersion.
-
Homogenize the suspension using a suitable homogenizer to further reduce particle size and improve uniformity.
-
Visually inspect the suspension for uniformity before each administration. Stir or vortex the suspension immediately before drawing it into the dosing syringe.
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling cascade upon ligand binding.
Vehicle Selection Workflow
Caption: Decision workflow for selecting an in vivo vehicle.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Impact of Serum Proteins on BX-513 Hydrochloride Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential impact of serum proteins on the experimental activity of BX-513 hydrochloride, a selective CCR1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α and CCL5/RANTES), initiates a signaling cascade. This cascade involves G-protein activation, leading to downstream effects such as intracellular calcium mobilization and directed cell migration (chemotaxis), which are crucial in inflammatory responses. This compound blocks the binding of these chemokines to CCR1, thereby inhibiting these downstream signaling events.
Q2: How do serum proteins affect the activity of small molecule inhibitors like this compound?
Serum contains a high concentration of proteins, with albumin and alpha-1-acid glycoprotein being the most abundant. Small molecule drugs can bind to these proteins, forming a drug-protein complex. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target receptor and exert a biological effect. Therefore, high plasma protein binding can reduce the effective concentration of this compound at the CCR1 receptor, potentially leading to a decrease in its apparent potency (a higher IC50 value) in in vitro assays containing serum.
Q3: Is there specific data on the plasma protein binding of this compound?
As of the latest available information, specific quantitative data on the plasma protein binding percentage of this compound has not been published. Due to the absence of this data, it is recommended that researchers determine the extent of serum protein binding experimentally, particularly if discrepancies are observed between in vitro and in vivo results. In silico prediction tools can also offer a preliminary estimate of its potential to bind to serum albumin.
Q4: How can I determine the impact of serum proteins on my this compound experiments?
The most direct method is to perform a "serum shift" assay. This involves conducting your functional assay (e.g., calcium mobilization or chemotaxis) with and without the addition of a physiological concentration of human serum albumin (HSA) or fetal bovine serum (FBS). A significant increase in the IC50 value of BX-513 in the presence of serum proteins indicates that binding is occurring and impacting its activity.
Q5: What are the typical concentrations of serum proteins to use in an in vitro assay?
Human serum albumin (HSA) is the most abundant protein in human plasma, typically found at concentrations of 35-50 mg/mL. When supplementing cell culture media, a common concentration to mimic physiological conditions is 4% HSA. Fetal bovine serum (FBS) is often used in cell culture and contains a mixture of proteins; concentrations can be varied (e.g., from 0.5% to 10%) to assess the impact of a complex protein environment.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Reduced potency (higher IC50) of BX-513 in the presence of FBS or HSA. | BX-513 is likely binding to serum proteins, reducing the free fraction available to interact with CCR1. | This is an expected outcome for many small molecules. Quantify the IC50 shift and report the values both with and without serum proteins. Consider this shift when designing in vivo studies. |
| High background signal in chemotaxis assays with serum. | Serum contains chemoattractants that can induce non-specific cell migration. | Serum-starve the cells for 18-24 hours before the assay. Use serum-free media or a low percentage of serum (e.g., 0.1-0.5% BSA) in the assay medium.[1][2][3][4][5] |
| Inconsistent results in calcium mobilization assays. | Serum components can interfere with fluorescent dyes or activate other receptors on the cell surface. | Use dialyzed FBS to remove small molecules. Ensure the assay buffer includes a constant, low concentration of BSA (e.g., 0.1%) to prevent non-specific binding of the compound to plasticware. |
| BX-513 appears inactive in a cell-based assay. | The concentration of serum proteins may be too high, sequestering most of the compound. The chosen cell line may have low CCR1 expression. | Reduce the serum concentration in your assay medium. Confirm CCR1 expression on your target cells using flow cytometry or western blotting. |
| Difficulty establishing a stable chemokine gradient in chemotaxis assays. | High protein concentrations in the medium can alter the diffusion of the chemokine. | Use a defined, serum-free medium for the assay. Optimize the chemokine concentration and incubation time. |
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound. A template is also provided for researchers to record their own data from serum shift experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor/Assay Condition |
| IC50 | 8.4 µM | CCR1 |
| Ki | 0.04 nM | CCR1 |
| Ki | > 10 nM | CCR5, CXCR2, CXCR4 |
Data sourced from publicly available product information.
Table 2: Template for Serum Shift Assay Data
| Assay Type | Serum Protein Concentration | BX-513 IC50 (nM) | Fold Shift |
| Calcium Mobilization | 0% | - | |
| 4% HSA | |||
| Chemotaxis | 0% | - | |
| 4% HSA |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay with Serum Shift
This protocol is designed to measure the inhibitory effect of BX-513 on chemokine-induced calcium mobilization in CCR1-expressing cells in the presence and absence of human serum albumin (HSA).
Materials:
-
CCR1-expressing cells (e.g., THP-1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Human Serum Albumin (HSA), fatty acid-free
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
This compound
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with injection capabilities
Methodology:
-
Cell Preparation: Culture CCR1-expressing cells to the appropriate density. On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Dye Loading: Add Fluo-4 AM and an equal volume of Pluronic F-127 to the cell suspension. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Centrifuge the cells to pellet, and wash twice with assay buffer to remove excess dye.
-
Plating: Resuspend the cells in assay buffer and plate them into the 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer with and without 4% HSA.
-
Incubation: Add the BX-513 dilutions to the cell plates and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then inject the CCR1 agonist and continue to record the fluorescence intensity over time to measure the calcium flux.
-
Data Analysis: Determine the IC50 of BX-513 in the presence and absence of HSA by plotting the inhibition of the calcium response against the log of the BX-513 concentration.
Protocol 2: Chemotaxis Assay with Serum Shift
This protocol assesses the ability of BX-513 to block chemokine-directed cell migration using a Boyden chamber system, with and without the presence of HSA.
Materials:
-
CCR1-expressing migratory cells (e.g., primary monocytes or THP-1)
-
Transwell inserts (e.g., 5 or 8 µm pore size)
-
24-well plates
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Human Serum Albumin (HSA)
-
CCR1 agonist (e.g., CCL5/RANTES)
-
This compound
-
Cell viability stain (e.g., Calcein AM)
Methodology:
-
Cell Preparation: If using adherent cells, serum-starve them for 18-24 hours. Resuspend the cells in chemotaxis buffer.
-
Compound Incubation: Incubate the cell suspension with various concentrations of this compound, prepared in chemotaxis buffer with and without 4% HSA, for 30 minutes at 37°C.
-
Assay Setup: Add the CCR1 agonist to the lower wells of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2-4 hours) to allow for cell migration.
-
Quantification: Remove the non-migrated cells from the top of the insert. Stain the migrated cells on the bottom of the membrane with a fluorescent dye. Quantify the migrated cells using a fluorescence plate reader or by cell counting.
-
Data Analysis: Calculate the percentage of migration inhibition for each BX-513 concentration and determine the IC50 values with and without HSA.
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of BX-513 HCl.
Caption: Experimental workflow for a serum shift assay.
References
Technical Support Center: Determining BX-513 Hydrochloride Cytotoxicity
Welcome to the technical support center for assessing the cytotoxicity of small molecule inhibitors. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored for researchers, scientists, and drug development professionals working with BX-513 hydrochloride.
Important Note on Compound Identity: Initial searches for "this compound" may yield information on a CCR1 antagonist. However, in other contexts, "BX-513" has been used as an internal research code for Pregabalin , a well-known gabapentinoid medication. This guide will proceed under the assumption that the user is investigating the cytotoxic potential of Pregabalin. If you are working with the CCR1 antagonist, please consult its specific documentation, though the general principles for viability assays outlined here will still apply.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for determining the cytotoxicity of BX-513 (Pregabalin)?
Choosing the right assay depends on your experimental needs, including cell type, required sensitivity, and available equipment.[1] The most common methods measure metabolic activity, membrane integrity, or ATP content.[2]
-
Metabolic Assays (MTT, MTS, XTT): These are colorimetric assays that measure the activity of mitochondrial dehydrogenases in viable cells.[3] They are well-established, reliable, and provide quantitative data.[4] The MTT assay is a cost-effective endpoint assay but requires a solubilization step.[4] MTS and XTT produce a water-soluble formazan, simplifying the protocol.[5]
-
Membrane Integrity Assays (LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[6] This is a direct measure of cytotoxicity and cell death.
-
ATP Content Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels, as only viable cells can synthesize ATP.[2] They are highly sensitive and rapid, with "add-mix-measure" protocols.[2]
Recommendation: For initial screening, an MTT or MTS assay is a robust and cost-effective choice. To confirm cytotoxic effects and distinguish them from anti-proliferative effects, an LDH release assay is recommended.
Q2: How should I prepare BX-513 (Pregabalin) for my experiment?
Proper stock solution preparation is critical. BX-513 (Pregabalin) is generally soluble in aqueous solutions. However, for many small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent.[7]
Preparation Steps:
-
Solvent Selection: While Pregabalin is water-soluble, if using a different small molecule inhibitor, dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a strong organic solvent miscible with water and most organic liquids.[7]
-
Stock Solution: Weigh the compound accurately and add the appropriate volume of solvent to achieve the desired molarity. Ensure it is fully dissolved.
-
Working Solutions: Prepare serial dilutions of your compound from the stock solution using a serum-free cell culture medium.
-
Final Concentration: The final concentration of DMSO in the cell culture wells should be kept low, typically below 0.5% , to avoid solvent-induced cytotoxicity. Always include a "vehicle control" (medium with the same final concentration of DMSO but without the compound) in your experimental design.
Q3: What concentration range of BX-513 (Pregabalin) should I test?
Studies have shown that Pregabalin generally exhibits low cytotoxicity at clinically relevant concentrations.[8]
-
One study found no direct cytotoxic effects in PC12 cells after 24 hours of incubation with 10 µM or 100 µM of Pregabalin.[8]
-
Another study on leukemic cell lines observed cytotoxic effects at much higher concentrations, starting from ≥100 µg/ml (approximately 628 µM) after 72 hours of incubation.[9]
-
A recent study on pregabalin gels for oral application found no cytotoxicity in human gingival fibroblasts at concentrations up to 10%.[10][11]
Recommendation: Start with a broad range of concentrations. A logarithmic serial dilution is often effective. Based on existing literature, a range from 1 µM to 1000 µM (1 mM) would be a comprehensive starting point for a 24-72 hour incubation period.[8][9]
Troubleshooting Guide
This section addresses common problems encountered during cell viability assays.
Problem 1: My absorbance readings are too low.
Low signal suggests insufficient formazan production (in MTT/MTS assays) or low metabolic activity.
| Potential Cause | Solution |
| Low Cell Density | Optimize the initial cell seeding density. Create a growth curve for your cell line to ensure they are in the logarithmic growth phase during the experiment. A typical range for a 96-well plate is 1,000 to 100,000 cells per well. |
| Insufficient Incubation Time | The incubation period with the assay reagent may be too short. Typical incubation is 1-4 hours.[12] Optimize this time for your specific cell line and experimental conditions. |
| Reagent Degradation | Ensure assay reagents are stored correctly and are not expired. Prepare fresh solutions, especially the MTT solution, and protect them from light.[5] |
| Cell Health | Use healthy, actively dividing cells. Avoid using cells that are over-confluent or have been passaged too many times. |
Problem 2: My absorbance readings are too high or inconsistent.
High or variable readings can obscure the true results.
| Potential Cause | Solution |
| Microbial Contamination | Visually inspect plates for bacterial or yeast contamination, which can reduce tetrazolium salts and cause false positives. Maintain sterile techniques. |
| Incomplete Solubilization (MTT Assay) | Formazan crystals must be fully dissolved. After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes. Pipette up and down to ensure complete dissolution. |
| Interference from Compound | The test compound itself might be colored or may precipitate in the culture medium, interfering with absorbance readings. Run a "compound only" control (no cells) to check for this. |
| Phenol Red Interference | Phenol red in the culture medium can affect absorbance readings. Consider using a phenol red-free medium during the final assay incubation step. |
Problem 3: My results show cell viability is over 100% of the control.
This is a common and often confusing result.
| Potential Cause | Solution |
| Pipetting Error | Inaccurate pipetting can lead to fewer cells in the control wells compared to the treated wells. Use calibrated pipettes and ensure the cell suspension is homogenous before seeding. |
| Compound Enhances Metabolism | At certain concentrations, a compound might increase the metabolic rate of the cells without increasing cell number, leading to a higher signal in tetrazolium-based assays. |
| Compound Interference | The compound may directly react with the assay reagent or change color at the detection wavelength. Run a cell-free control with the compound and reagent to assess this. |
| Hormetic Effects | Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses (hormesis). This is a valid biological result. |
Troubleshooting Logic Diagram
Caption: A flowchart to guide troubleshooting of common cell viability assay issues.
Experimental Protocols & Data Presentation
General Experimental Workflow
Caption: A standard experimental workflow for determining compound cytotoxicity.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
Cells in culture
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.1% NP40 in 4mM HCl/isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of BX-513 to the treatment wells. Add 100 µL of medium with vehicle (e.g., 0.5% DMSO) to the control wells.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the culture medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[3]
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[13]
Procedure Outline:
-
Seeding and Treatment: Follow steps 1-4 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Supernatant Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes.[13]
-
Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's kit instructions. Add the reaction mix to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.[13]
Data Presentation
Quantitative data should be presented clearly. Calculate the percentage of cell viability using the following formula:
% Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100
Summarize the results in a table and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration (µM) | Mean Absorbance (OD 570nm) | Std. Deviation | % Viability |
| 0 (Control) | 1.254 | 0.08 | 100% |
| 1 | 1.248 | 0.07 | 99.5% |
| 10 | 1.198 | 0.09 | 95.5% |
| 100 | 0.950 | 0.06 | 75.8% |
| 500 | 0.630 | 0.05 | 50.2% |
| 1000 | 0.315 | 0.04 | 25.1% |
IC50 Value: ~500 µM
Apoptosis Signaling Pathway
Cytotoxic compounds often induce programmed cell death, or apoptosis. This process can be initiated through two main pathways that converge on the activation of executioner caspases.
Caption: The intrinsic and extrinsic pathways of apoptosis converge to execute cell death.
References
- 1. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. ijbc.ir [ijbc.ir]
- 10. Characterization and Evaluation of the Cytotoxicity of Pregabalin Gels for Oral Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and Evaluation of the Cytotoxicity of Pregabalin Gels for Oral Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CCR1 Antagonists: BX-513 Hydrochloride vs. BX-471
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent C-C chemokine receptor 1 (CCR1) antagonists: BX-513 hydrochloride and BX-471. CCR1 is a key mediator in the recruitment of inflammatory cells, making it a significant target for therapeutic intervention in various inflammatory and autoimmune diseases. This document summarizes key performance data from published studies, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate antagonist for their specific needs.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and BX-471. It is critical to note that this data is compiled from separate studies, and a direct comparison should be made with caution as experimental conditions may vary.
Table 1: Receptor Binding Affinity
| Compound | Ligand | Cell Line/System | Ki (nM) | Citation |
| This compound | MIP-1α | Human CCR1 | 0.04 | [1][2][3] |
| BX-471 | MIP-1α | Human CCR1-transfected HEK293 cells | 1 | [4][5] |
| BX-471 | MCP-3 | Human CCR1-transfected HEK293 cells | 5.5 | [1] |
| BX-471 | 125I-MIP-1α/CCL3 | Mouse CCR1 | 215 ± 46 | [4] |
Table 2: Functional Inhibition
| Compound | Assay | Ligand | Cell Line/System | IC50 | Citation |
| This compound | Intracellular Ca2+ Mobilization | MIP-1α | Not Specified | 2.5 µM | [2][3] |
| BX-471 | Intracellular Ca2+ Mobilization | MIP-1α/CCL3 | Human CCR1 | 5.8 ± 1 nM | [4] |
| BX-471 | Intracellular Ca2+ Mobilization | MIP-1α/CCL3 | Mouse CCR1 | 198 ± 7 nM | [4] |
| BX-471 | Chemotaxis | CCL3 | L1.2 cells expressing CCR1 point mutants | > 10 µM for certain mutants |
Table 3: Selectivity
| Compound | Selectivity Profile | Citation |
| This compound | >250-fold selective for CCR1 over CCR5, CXCR2, and CXCR4 (Ki > 10 nM) | [1][2][3] |
| BX-471 | 250-fold selective for CCR1 over CCR2, CCR5, and CXCR4. >10,000-fold selectivity for CCR1 compared with 28 other G-protein-coupled receptors. | [4][5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams have been generated.
Caption: CCR1 Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Receptor Binding Assay.
Caption: Experimental Workflow for Chemotaxis Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on common practices and should be optimized for specific experimental conditions.
Receptor Binding Assay (Competition Assay)
Objective: To determine the binding affinity (Ki) of a test compound (BX-513 or BX-471) by measuring its ability to compete with a radiolabeled ligand for binding to CCR1.
Materials:
-
Cells/Membranes: HEK293 cells stably transfected with human CCR1, or membrane preparations from these cells.
-
Radioligand: 125I-labeled MIP-1α.
-
Test Compound: this compound or BX-471.
-
Assay Buffer: e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Assay buffer without BSA.
-
Filtration System: Glass fiber filter plates and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the CCR1-expressing cell membranes, a fixed concentration of 125I-MIP-1α (typically at or below its Kd), and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled MIP-1α).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of a CCR1 antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
Cells: CCR1-expressing cells (e.g., THP-1 or transfected HEK293 cells).
-
Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.
-
Agonist: MIP-1α.
-
Antagonist: this compound or BX-471.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.
Procedure:
-
Cell Preparation: Plate CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for approximately 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist (BX-513 or BX-471) to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Signal Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Agonist Addition: Inject a fixed concentration of the agonist (MIP-1α) into each well while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50.
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a CCR1 antagonist to block the migration of cells towards a chemoattractant.
Materials:
-
Cells: A CCR1-expressing cell line (e.g., THP-1 monocytes) or primary leukocytes.
-
Chemoattractant: MIP-1α.
-
Antagonist: this compound or BX-471.
-
Assay Medium: Serum-free or low-serum cell culture medium.
-
Transwell Inserts: With a pore size appropriate for the cells being used (e.g., 5 µm for monocytes).
-
Detection Reagent: Calcein AM or similar viability stain.
-
Fluorescence Plate Reader or Microscope.
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add the chemoattractant (MIP-1α) diluted in assay medium to the lower chamber.
-
Cell Preparation: Resuspend the cells in assay medium. In a separate tube, pre-incubate the cells with varying concentrations of the antagonist (BX-513 or BX-471) or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantification: Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader, or by fixing, staining, and counting the cells under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.
References
- 1. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BX 471 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Predictions of CCR1 chemokine receptor structure and BX 471 antagonist binding followed by experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CCR1 Antagonists: BX-513 Hydrochloride and J-113863
In the landscape of therapeutic development for inflammatory diseases, the C-C chemokine receptor 1 (CCR1) has emerged as a promising target. This receptor plays a pivotal role in the recruitment of leukocytes to sites of inflammation, a key process in the pathogenesis of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. This guide provides a comparative overview of two prominent CCR1 antagonists, BX-513 hydrochloride and J-113863, for researchers, scientists, and drug development professionals.
While both compounds effectively block the CCR1 signaling pathway, a direct head-to-head comparative study evaluating their efficacy in a specific disease model is not publicly available at this time. This guide, therefore, presents a summary of their individual characteristics, mechanisms of action, and available preclinical data to facilitate an informed assessment.
Molecular Profile and Mechanism of Action
Both this compound and J-113863 are small molecule antagonists of the CCR1 receptor. Their primary mechanism of action involves binding to CCR1 and preventing its activation by cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade inhibits downstream signaling cascades that lead to leukocyte chemotaxis, thereby mitigating the inflammatory response.
This compound is a selective CCR1 receptor antagonist.[1] It also exhibits activity as a full inverse agonist at the human cytomegalovirus (HCMV)-encoded chemokine receptor US28.[1]
J-113863 is a potent and selective antagonist for both human and mouse CCR1.[2] Notably, it also functions as a potent antagonist of the human C-C chemokine receptor 3 (CCR3), though its antagonism of mouse CCR3 is significantly weaker.[2]
Preclinical Efficacy in Disease Models
Extensive preclinical studies have been conducted on J-113863 in animal models of rheumatoid arthritis and multiple sclerosis, providing valuable insights into its therapeutic potential. Data on the in vivo efficacy of this compound in similar models is less prevalent in the public domain.
Rheumatoid Arthritis
In a collagen-induced arthritis (CIA) mouse model, a well-established representation of human rheumatoid arthritis, treatment with J-113863 demonstrated significant therapeutic effects. The compound was shown to improve paw inflammation and reduce joint damage.[2][3][4] Furthermore, it dramatically decreased the infiltration of inflammatory cells into the joints.[2][3][4]
Multiple Sclerosis
The efficacy of J-113863 has also been evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard model for multiple sclerosis. Studies have shown that J-113863 treatment can correct the imbalance of pro- and anti-inflammatory cytokines.[1][5] Specifically, it has been observed to suppress the expression of pro-inflammatory mediators while up-regulating anti-inflammatory ones, suggesting a beneficial role in mitigating the neuroinflammation characteristic of multiple sclerosis.[1][5]
Data Summary
The following tables summarize the available quantitative data for this compound and J-113863.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target(s) | Species | Assay | Value | Reference |
| This compound | CCR1 | Human | Ki | 0.04 nM | [1] |
| US28 | HCMV | IC50 | 4.9 µM | [1] | |
| J-113863 | CCR1 | Human | IC50 | 0.9 nM | [2] |
| CCR1 | Mouse | IC50 | 5.8 nM | [2] | |
| CCR3 | Human | IC50 | 0.58 nM | [2] | |
| CCR3 | Mouse | IC50 | 460 nM | [2] |
Table 2: Efficacy of J-113863 in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Treatment Group | Outcome | Reference |
| Paw Inflammation | J-113863 (3-10 mg/kg, i.p., daily for 11 days) | Improved | [2][3] |
| Joint Damage | J-113863 (3-10 mg/kg, i.p., daily for 11 days) | Improved | [2][3] |
| Cell Infiltration into Joints | J-113863 (3-10 mg/kg, i.p., daily for 11 days) | Dramatically decreased | [2][3] |
Table 3: Efficacy of J-113863 in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Parameter | Treatment Group | Outcome | Reference |
| Pro-inflammatory Cytokines (e.g., GM-CSF, IL-6) | J-113863 (10 mg/kg, daily from day 14 to 25) | Decreased expression | [1][5] |
| Anti-inflammatory Cytokines (e.g., IL-10, IL-27) | J-113863 (10 mg/kg, daily from day 14 to 25) | Increased expression | [1][5] |
Signaling Pathways and Experimental Visualization
To visually represent the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: CCR1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for J-113863 Efficacy in a CIA Mouse Model.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.
Collagen-Induced Arthritis (CIA) in Mice (as per studies on J-113863)
-
Animal Model: Male DBA-1 mice are typically used for this model.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization 21 days later.
-
Treatment: J-113863 is administered intraperitoneally (i.p.) at doses ranging from 3-10 mg/kg, once daily for a specified period (e.g., 11 days), typically starting after the onset of arthritis. A vehicle control group is run in parallel.
-
Assessment of Arthritis:
-
Clinical Scoring: Paw swelling is monitored and scored on a scale of 0-4 for each paw.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Immunohistochemistry: Joint sections can be stained for specific immune cell markers to quantify infiltration.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice (as per studies on J-113863)
-
Animal Model: SJL/J mice are a common strain used for the relapsing-remitting EAE model.
-
Induction of EAE: EAE is induced by immunization with a peptide from proteolipid protein (PLP 139-151) emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment: J-113863 is administered (e.g., 10 mg/kg, i.p., daily) for a defined period during the disease course (e.g., from day 14 to day 25 post-immunization).
-
Assessment of Disease:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5.
-
Flow Cytometry: Spleen and central nervous system tissues are harvested to analyze immune cell populations and their cytokine profiles (e.g., CD4+ T cells expressing pro- and anti-inflammatory cytokines) by flow cytometry.
-
Gene Expression Analysis: RNA is extracted from brain and spinal cord tissues to quantify the mRNA levels of various cytokines and chemokines using real-time PCR.
-
Conclusion
Both this compound and J-113863 represent valuable tools for investigating the role of CCR1 in inflammatory diseases. While J-113863 has a more extensively documented preclinical efficacy profile in established animal models of rheumatoid arthritis and multiple sclerosis, the distinct pharmacological properties of this compound, including its inverse agonism at US28, may offer unique therapeutic avenues. The absence of direct comparative studies necessitates that researchers carefully consider the specific attributes of each compound in the context of their intended application. Further research, including head-to-head preclinical trials, would be invaluable in elucidating the relative therapeutic potential of these CCR1 antagonists.
References
- 1. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Off-Target Screening of CCR1 Antagonists: A Comparative Guide to BX-513 Hydrochloride, BX-471, and BI 639667
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target screening profiles of three prominent small molecule antagonists of the C-C chemokine receptor 1 (CCR1): BX-513 hydrochloride, BX-471, and BI 639667. CCR1 is a key mediator in inflammatory responses, making it an attractive target for therapeutic intervention in various autoimmune and inflammatory diseases. However, the clinical success of CCR1 antagonists can be influenced by their selectivity. This document summarizes available quantitative data on the selectivity of these compounds against other chemokine receptors, outlines detailed experimental protocols for key screening assays, and presents visual diagrams of the relevant signaling pathway and experimental workflows.
Comparative Selectivity Profile of CCR1 Antagonists
The following table summarizes the available quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of this compound, BX-471, and BI 639667 against their primary target, CCR1, and a panel of other chemokine receptors. This data is crucial for assessing the selectivity and potential for off-target effects of these compounds.
| Receptor Target | This compound | BX-471 | BI 639667 |
| CCR1 | Ki: 0.04 nM | Ki: 1 nM [1] | IC50: 5.4 nM (binding) [2] IC50: 24 nM (functional) [2] |
| CCR2 | > 10,000 nM | > 250 nM | > 1,000-fold selectivity vs CCR1 |
| CCR3 | Data not available | Data not available | > 1,000-fold selectivity vs CCR1 |
| CCR4 | Data not available | > 250 nM | > 1,000-fold selectivity vs CCR1 |
| CCR5 | > 10,000 nM | > 250 nM | > 1,000-fold selectivity vs CCR1 |
| CXCR1 | Data not available | Data not available | Data not available |
| CXCR2 | > 10,000 nM | Data not available | Data not available |
| CXCR4 | > 10,000 nM | > 250 nM | > 1,000-fold selectivity vs CCR1 |
| α1b-adrenergic receptor | Non-competitive antagonist[3] | No significant effect[3] | No significant effect[3] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. "Data not available" indicates that specific quantitative data for that receptor was not found in the public domain.
Experimental Protocols
The determination of antagonist selectivity relies on robust and reproducible in vitro assays. The two primary methods used for screening compounds like this compound against other chemokine receptors are radioligand binding assays and calcium mobilization functional assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radioactively labeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
1. Membrane Preparation:
-
Cells stably expressing the chemokine receptor of interest are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Reaction:
-
A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes.
-
A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of a test compound to inhibit the intracellular calcium release triggered by the binding of a natural ligand (agonist) to its receptor. This provides a measure of the compound's functional antagonism (IC50).
1. Cell Preparation:
-
Cells expressing the target chemokine receptor are seeded in a microplate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.
2. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the test compound.
3. Agonist Stimulation and Signal Detection:
-
A known agonist for the target receptor is added to the wells to stimulate the receptor.
-
The resulting change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity using a fluorescence plate reader.
4. Data Analysis:
-
The inhibitory effect of the test compound on the agonist-induced calcium flux is calculated.
-
The concentration of the test compound that inhibits 50% of the agonist response (IC50) is determined by plotting the response against the compound concentration.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and the screening process, the following diagrams have been generated.
References
Validating CCR1 as the Primary Target of BX-471: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the C-C chemokine receptor 1 (CCR1) as the primary target of the potent, non-peptide antagonist, BX-471. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at characterizing novel CCR1 inhibitors. As no public data is available for "BX-513 hydrochloride," this guide will focus on the well-characterized CCR1 antagonist, BX-471.
Introduction to CCR1 as a Therapeutic Target
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation.[1][2] Ligands for CCR1 include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[2][3] The activation of CCR1 by these chemokines triggers a cascade of intracellular signaling events, leading to cellular responses like chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators.[1][3][4] Given its central role in the inflammatory process, CCR1 has emerged as an attractive therapeutic target for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[3][5]
BX-471: A Potent and Selective CCR1 Antagonist
BX-471 is an orally active and selective antagonist of human CCR1.[4] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of CCR1 and a benchmark for the development of new CCR1-targeted therapies.
In Vitro Pharmacology of BX-471
A series of in vitro assays have been employed to characterize the potency and selectivity of BX-471. The following table summarizes key quantitative data.
| Assay Type | Ligand | Cell Line | Species | Parameter | Value | Reference |
| Radioligand Binding | 125I-MIP-1α | HEK293 | Human | Ki | 1 nM | [4] |
| Radioligand Binding | 125I-MIP-1α | Mouse CCR1-expressing cells | Mouse | Ki | 215 ± 46 nM | [4] |
| Calcium Mobilization | MIP-1α/CCL3 | HEK293 | Human | IC50 | 5.8 ± 1 nM | [4] |
| Calcium Mobilization | MIP-1α/CCL3 | Mouse CCR1-expressing cells | Mouse | IC50 | 198 ± 7 nM | [4] |
| Chemotaxis | MIP-1α/CCL3 | THP-1 | Human | IC50 | 28 nM |
Selectivity Profile: BX-471 exhibits a high degree of selectivity for CCR1, with a reported 250-fold greater affinity for CCR1 compared to other chemokine receptors such as CCR2, CCR5, and CXCR4.[4] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological activity is primarily mediated through the inhibition of CCR1.
Comparison with Other CCR1 Antagonists
Several other small molecule CCR1 antagonists have been developed and evaluated in preclinical and clinical studies. This section provides a comparative overview of BX-471 with other notable CCR1 inhibitors.
| Compound | Developer | Highest Development Stage | Indication | Key In Vitro Data | Reference |
| BX-471 | Berlex / Schering AG | Phase II | Multiple Sclerosis | Ki = 1 nM (human CCR1) | [3][5] |
| CCX354-C | ChemoCentryx | Phase II | Rheumatoid Arthritis | IC50 < 100 nM (Chemotaxis) | [6][7] |
| MLN3897 (JNJ-27141491) | Millennium Pharmaceuticals | Phase II | Rheumatoid Arthritis | IC50 = 13 ± 1 nM (Ca2+ mobilization, THP-1) | [5] |
Experimental Protocols for Target Validation
Validating CCR1 as the primary target of a novel compound requires a multi-faceted approach employing a battery of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.
Objective: To determine the binding affinity (Ki) of the test compound for CCR1.
Materials:
-
Membrane preparations from cells expressing CCR1 (e.g., HEK293-CCR1)
-
Radiolabeled CCR1 ligand (e.g., 125I-MIP-1α)
-
Test compound (e.g., BX-471)
-
Unlabeled CCR1 ligand (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of radiolabeled ligand with membrane preparations in the presence of increasing concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ligand.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Objective: To determine the functional potency (IC50) of the test compound in blocking CCR1 signaling.
Materials:
-
Cells expressing CCR1 (e.g., HEK293-CCR1, THP-1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
CCR1 agonist (e.g., MIP-1α, RANTES)
-
Test compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a CCR1 agonist.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.[1][8]
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant gradient.
Objective: To evaluate the efficacy of the test compound in inhibiting CCR1-mediated cell migration.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes, primary human monocytes)
-
Chemotaxis chamber (e.g., Transwell® plate with a porous membrane)
-
CCR1 ligand (chemoattractant, e.g., MIP-1α)
-
Test compound
-
Cell culture medium
-
Cell staining and counting equipment
Procedure:
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Pre-incubate the cells with the test compound and then place them in the upper chamber (the insert).
-
Incubate the plate to allow for cell migration through the porous membrane towards the chemoattractant.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy and cell counting.
-
The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of the test compound.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the key relationships and processes involved in validating CCR1 as a drug target.
Caption: Simplified CCR1 Signaling Pathway.
Caption: Experimental Workflow for CCR1 Target Validation.
Caption: Logical Comparison of CCR1 Inhibitors.
Conclusion
The validation of CCR1 as the primary target of a small molecule inhibitor like BX-471 relies on a systematic approach that combines direct binding assays with functional and cell-based assays. The data presented in this guide demonstrates that BX-471 is a potent and selective CCR1 antagonist. By following the detailed experimental protocols and utilizing the comparative data provided, researchers can effectively characterize novel CCR1 inhibitors and advance the development of new therapies for inflammatory diseases.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Portico [access.portico.org]
- 3. CCR1 Antagonists: What Have We Learned From Clinical Trials: Ingenta Connect [ingentaconnect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
A Side-by-Side Comparison of BX-513 Hydrochloride and Other Non-Peptide CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide CCR1 antagonist, BX-513 hydrochloride, with other notable antagonists in its class, including BX-471, CP-481,715, MLN3897, and CCX354. The comparative analysis is based on available preclinical data to assist researchers in evaluating these compounds for their potential in therapeutic development for inflammatory and autoimmune diseases.
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of this compound and other non-peptide CCR1 antagonists. It is important to note that the data presented is compiled from various studies and not from a single head-to-head comparative experiment. Therefore, direct comparisons should be interpreted with caution.
| Compound | Target | Assay Type | Species | Cell Line/System | IC50 / Ki | Citation |
| This compound | CCR1 | Radioligand Binding | Human | - | Ki: 0.04 nM | [1][2][3] |
| CCR1 | Calcium Mobilization | Human | - | IC50: 2.5 µM | [1][2][3] | |
| CCR5 | Radioligand Binding | Human | - | Ki: > 10 nM | [1][2] | |
| CXCR2 | Radioligand Binding | Human | - | Ki: > 10 nM | [1][2] | |
| CXCR4 | Radioligand Binding | Human | - | Ki: > 10 nM | [1][2] | |
| BX-471 | CCR1 | - | - | - | - | [4][5] |
| CP-481,715 | CCR1 | CD11b Upregulation (CCL3-induced) | Human | Whole Blood Monocytes | IC50: 160 nM | [6] |
| CCR1 | Chemotaxis (CCL3-induced) | Human | Monocytes (in buffer) | IC50: 55 nM | [6] | |
| MLN3897 | CCR1 | CD11b Upregulation (CCL3-induced) | Human | Whole Blood Monocytes | IC50: 210 nM | [6] |
| CCR1 | Alexa647-CCL3 Internalization | Human | Whole Blood | IC50: 45 nM | [6] | |
| CCR1 | Chemotaxis (CCL15-induced) | Human | Monocytes (in 100% human serum) | IC50: 2 nM | [6] | |
| CCX354 | CCR1 | CD11b Upregulation (CCL3-induced) | Human | Whole Blood Monocytes | IC50: 200 nM | [6] |
| CCR1 | Alexa647-CCL3 Internalization | Human | Whole Blood | IC50: 130 nM | [6] | |
| CCR1 | Chemotaxis (CCL15-induced) | Human | Monocytes (in 100% human serum) | IC50: 25 nM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the assays used to evaluate CCR1 antagonists.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor, thereby determining the compound's binding affinity (Ki).
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing human CCR1.
-
Radioligand: [¹²⁵I]-MIP-1α (CCL3).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Test Compounds: Serial dilutions of this compound or other antagonists.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore Multiscreen).
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
In a 96-well plate, combine the cell membranes, [¹²⁵I]-MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, wells contain membranes and radioligand only. For non-specific binding, wells contain membranes, radioligand, and a high concentration of an unlabeled CCR1 ligand.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay (Transwell)
This assay assesses the ability of a compound to inhibit the migration of cells towards a CCR1 ligand.
Materials:
-
Cells: Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1).
-
Chemoattractant: Recombinant human MIP-1α (CCL3) or RANTES (CCL5).
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: Polycarbonate membrane inserts (e.g., 5 µm pore size) for 24-well plates.
-
Test Compounds: Serial dilutions of the CCR1 antagonist.
-
Detection Method: Cell counting, fluorescent dye (e.g., Calcein-AM), or flow cytometry.
Procedure:
-
Prepare a cell suspension of monocytes in assay medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add the chemoattractant (e.g., CCL3) in assay medium. In control wells, add assay medium alone.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.
-
After incubation, remove the inserts. The cells that have migrated through the membrane to the lower chamber are quantified.
-
Quantification can be performed by lysing the cells in the lower chamber and measuring a fluorescent dye, or by directly counting the cells using a hemocytometer or flow cytometer.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis.
Visualizations
CCR1 Signaling Pathway
The binding of a chemokine ligand, such as CCL3 or CCL5, to the CCR1 receptor on the surface of immune cells like monocytes and macrophages initiates a cascade of intracellular signaling events. This process is mediated by G-proteins and leads to cellular responses including chemotaxis, adhesion, and inflammation.
Caption: CCR1 signaling cascade initiated by ligand binding.
Experimental Workflow for CCR1 Antagonist Evaluation
The evaluation of a novel CCR1 antagonist typically follows a multi-step process, starting from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the development of a CCR1 antagonist.
Logical Relationship in Comparative Analysis
This diagram illustrates the logical flow of comparing different CCR1 antagonists based on key performance metrics.
Caption: Logical flow for the comparative evaluation of CCR1 antagonists.
References
- 1. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Kinetics of CCR1 Antagonists: Focus on BX-513 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of BX-513 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), alongside other notable CCR1 inhibitors. CCR1 is a key G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. Understanding the binding kinetics of antagonists to this receptor is crucial for the development of effective drugs with optimal efficacy and duration of action.
Comparative Binding Affinity of CCR1 Antagonists
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| This compound (BX-471) | CCR1 | Radioligand Competition Binding | 0.04 | - | Human | [1] |
| BX-471 | CCR1 | Radioligand Competition Binding | 1.0 ± 0.03 | - | Human | [2] |
| BX-471 | CCR1 | Radioligand Competition Binding | 215 ± 46 | - | Mouse | [2] |
| BX-471 | CCR1 | Calcium Mobilization | - | 5.8 ± 1 | Human | [3] |
| CCX354 | CCR1 | Radioligand Competition Binding | 1.5 | - | Human | [4] |
| NBI-74330 | CXCR3 (for comparison) | Ligand Binding | ~8 | - | Human | [5] |
Note: BX-513 and BX-471 are often used interchangeably in the literature to refer to the same compound.[6] The significant difference in affinity for human versus mouse CCR1 highlights the importance of considering species specificity in preclinical studies.
Experimental Protocols for Investigating Binding Kinetics
To determine the kinetic parameters (k_on and k_off) of CCR1 antagonists like this compound, several biophysical techniques can be employed. Below are detailed, generalized protocols for two common methods: Radioligand Competition Binding Assay and Surface Plasmon Resonance (SPR).
Radioligand Competition Kinetic Binding Assay
This method allows for the determination of the association (k_on) and dissociation (k_off) rates of an unlabeled antagonist by observing its effect on the binding of a radiolabeled ligand to the receptor over time.[7]
Materials:
-
HEK293 cells stably expressing human CCR1
-
Radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α)
-
Unlabeled this compound and other test antagonists
-
Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer without BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation: Harvest CCR1-expressing HEK293 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer to a desired protein concentration.
-
Association Rate (k_on) Determination:
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and various concentrations of the unlabeled antagonist (BX-513).
-
Initiate the binding reaction and incubate at a specific temperature (e.g., 25°C) with agitation.
-
At various time points, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold Wash Buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding over time for each antagonist concentration. The association rate constant (k_on) can be derived by fitting the data to kinetic binding models.[7]
-
-
Dissociation Rate (k_off) Determination:
-
Pre-incubate the cell membranes with the radiolabeled ligand to allow for equilibrium binding.
-
Initiate the dissociation by adding a high concentration of an unlabeled CCR1 agonist or antagonist (to prevent re-association of the radioligand).
-
At various time points, filter the samples and measure the remaining bound radioactivity as described above.
-
Plot the natural logarithm of the percentage of specific binding remaining versus time. The dissociation rate constant (k_off) is the negative of the slope of this line.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[8] In this context, CCR1 would be the immobilized ligand and the antagonist (e.g., BX-513) would be the analyte in solution.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, solubilized CCR1 protein
-
This compound and other test antagonists
-
Running Buffer (e.g., HBS-P+ buffer)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
CCR1 Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the purified CCR1 protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the antagonist (analyte) over the immobilized CCR1 surface at a constant flow rate. This is the association phase .
-
After the injection, flow running buffer over the surface to monitor the dissociation of the antagonist from the receptor. This is the dissociation phase .
-
Regenerate the sensor surface between different antagonist concentrations if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
The resulting sensorgrams (plots of response units vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (Kd) can then be calculated as k_off / k_on.[9]
-
Visualizing Key Concepts
To better illustrate the context and methodologies described, the following diagrams have been generated using the DOT language.
Caption: CCR1 signaling pathway and the inhibitory action of BX-513.
Caption: General workflow for a kinetic binding assay.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of the novel CCR1 antagonist CCX354 in healthy human subjects: implications for selection of clinical dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Navigating Species Selectivity: A Comparative Guide to BX-513 Hydrochloride's Cross-Reactivity with Murine CCR1
For researchers, scientists, and drug development professionals, understanding the species-specific activity of small molecule inhibitors is a critical step in preclinical model selection and data interpretation. This guide provides a comprehensive comparison of BX-513 hydrochloride's activity on human versus murine C-C chemokine receptor 1 (CCR1), alongside alternative compounds with demonstrated cross-species efficacy.
This compound is a potent and selective antagonist of human CCR1, a key receptor implicated in a variety of inflammatory diseases. However, for researchers utilizing murine models, the cross-reactivity of this compound with the mouse ortholog is a significant consideration. This guide presents available data on the subject, compares this compound with alternative murine-active CCR1 antagonists, and provides detailed experimental protocols for assessing receptor binding and functional activity.
Comparative Analysis of CCR1 Antagonists
The following table summarizes the available binding affinity (Kᵢ) and functional inhibitory (IC₅₀) data for this compound and alternative CCR1 antagonists on both human and murine receptors.
| Compound | Target | Human Activity | Murine Activity | Fold Difference (Murine/Human) |
| This compound | CCR1 | Kᵢ: 0.04 nM[1] | No direct data available. | Likely very high (inferred from analog) |
| BX 510 (analog of BX-513) | CCR1 | Kᵢ: 21 nM | Kᵢ: 9150 nM | >400-fold lower potency in mouse |
| BX 471 | CCR1 | Kᵢ: 1 nM[2]; IC₅₀: 5.8 nM[3] | Kᵢ: 215 nM[3][4]; IC₅₀: 198 nM[3] | ~34-fold lower potency in mouse (IC₅₀) |
| J-113863 | CCR1 | IC₅₀: 0.9 nM[5][6][7][8][9] | IC₅₀: 5.8 nM[5][6][7][8][9] | ~6.4-fold lower potency in mouse |
Key Findings:
-
However, data for a closely related analog, BX 510, reveals a dramatic drop in potency, with over 400-fold less activity on mouse CCR1 compared to human CCR1. This strongly suggests that this compound is likely to exhibit poor cross-reactivity with the murine receptor.
-
In contrast, BX 471 and J-113863 are potent antagonists of both human and murine CCR1, making them more suitable alternatives for in vivo studies in mice.[3][4][10]
-
J-113863, in particular, demonstrates a more comparable potency profile between the two species, with only a ~6.4-fold difference.[5][6][7][8][9]
Experimental Protocols
To determine the cross-reactivity and potency of CCR1 antagonists, two primary types of assays are commonly employed: competitive binding assays and functional assays such as calcium mobilization.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Kᵢ).
Experimental Workflow:
Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Membrane Preparation: Membranes from cells stably expressing murine CCR1 are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Signaling Pathway:
Simplified CCR1 signaling pathway leading to calcium mobilization.
Protocol:
-
Cell Preparation: Cells endogenously or recombinantly expressing murine CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: The cells are plated in a multi-well plate, and the test compound (antagonist) is added at various concentrations and pre-incubated.
-
Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α) is added to stimulate the receptor.
-
Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and the IC₅₀ value is determined.
Conclusion
The available evidence strongly indicates that this compound has significantly lower potency for murine CCR1 compared to human CCR1, making it a potentially suboptimal tool for in vivo studies in mice. Researchers requiring a potent CCR1 antagonist for murine models should consider alternatives such as BX 471 or, preferably, J-113863 , which exhibit more favorable cross-species activity. The experimental protocols detailed in this guide provide a framework for laboratories to independently verify the species selectivity of these and other CCR1 antagonists.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. J-113863 | CCR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Functional Showdown: BX-513 Hydrochloride versus a Field of Small Molecule CCR1 Inhibitors
For Immediate Release
Shanghai, China – December 13, 2025 – In the competitive landscape of drug discovery, particularly for inflammatory and autoimmune diseases, the C-C chemokine receptor 1 (CCR1) has emerged as a promising therapeutic target. A plethora of small molecule inhibitors have been developed to modulate its activity. This guide provides a detailed functional comparison of BX-513 hydrochloride against other notable small molecule CCR1 inhibitors that have entered clinical investigation, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
Introduction to CCR1 and its Antagonists
The CCR1 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in mediating the migration of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. Its activation by chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, multiple sclerosis, and certain cancers. Consequently, the development of small molecule antagonists that block CCR1 signaling is a key area of therapeutic research. This guide focuses on a comparative analysis of this compound and other well-characterized CCR1 inhibitors, including BX-471, CCX354, CP-481,715, and MLN-3897.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other small molecule CCR1 inhibitors based on key pharmacological parameters. It is important to note that the data for this compound are derived from separate studies and are presented here for comparative purposes.
Table 1: Radioligand Binding Affinity (Ki) for CCR1
| Compound | Ki (nM) vs. CCR1 | Reference |
| This compound | 0.04 | [1][2][3] |
| BX-471 | Not explicitly found in a comparative study | |
| CCX354 | Not explicitly found in a comparative study | |
| CP-481,715 | Not explicitly found in a comparative study | |
| MLN-3897 | Not explicitly found in a comparative study |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Inhibition (IC50) of CCR1-Mediated Responses
| Compound | Assay | IC50 (µM) | Reference |
| This compound | MIP-1α-induced Ca2+ mobilization | 2.5 | [1][3] |
| This compound | General CCR1 antagonism | 8.4 | [2] |
| BX-471 | Inhibition of [125I]-CCL3 binding (RPMI 8226 cells) | Not reported in direct comparison | [1] |
| CCX354 | Inhibition of [125I]-CCL3 binding (RPMI 8226 cells) | Not reported in direct comparison | [1] |
| CP-481,715 | Inhibition of [125I]-CCL3 binding (RPMI 8226 cells) | Not reported in direct comparison | [1] |
| MLN-3897 | Inhibition of [125I]-CCL3 binding (RPMI 8226 cells) | Not reported in direct comparison | [1] |
| CCX354 | Inhibition of CCL15-induced chemotaxis (human monocytes in 100% human serum) | 0.025 | [4] |
| MLN-3897 | Inhibition of CCL15-induced chemotaxis (human monocytes in 100% human serum) | 0.002 | [4] |
| CP-481,715 | Inhibition of CCL3-mediated chemotaxis (human monocytes in buffer) | 0.055 | [4] |
| CCX354 | Inhibition of CCL3-induced CD11b upregulation (human whole blood) | 0.200 | [4] |
| MLN-3897 | Inhibition of CCL3-induced CD11b upregulation (human whole blood) | 0.210 | [4] |
| CP-481,715 | Inhibition of CCL3-induced CD11b upregulation (human whole blood) | 0.160 | [4] |
| CCX354 | Inhibition of Alexa647-CCL3 internalization (human whole blood) | 0.130 | [4] |
| MLN-3897 | Inhibition of Alexa647-CCL3 internalization (human whole blood) | 0.045 | [4] |
Note: A lower IC50 value indicates a higher potency in inhibiting the specific cellular function.
Selectivity and Off-Target Effects
An essential aspect of a drug candidate's profile is its selectivity for the intended target. This compound demonstrates high selectivity for CCR1, with Ki values greater than 10,000 nM for other chemokine receptors such as CCR5, CXCR2, and CXCR4[1][2][3]. However, it is crucial to consider potential off-target activities. A study has identified that BX-513 can act as a non-competitive antagonist at the α1b-adrenergic receptor, which could have implications for its cardiovascular side-effect profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize CCR1 inhibitors.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human CCR1
-
Assay Buffer: 130 mM NaCl, 5 mM KCl, 1 mM MnCl2, 50 mM Tris, 30 µg/ml bacitracin, 0.1% bovine serum albumin, pH 7.4
-
Radioligand: [125I]-MIP-1α (specific activity ~2200 Ci/mmol)
-
Test compounds (e.g., this compound) at various concentrations
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Culture and harvest HEK293-CCR1 cells. Wash the cells once with PBS and resuspend in Assay Buffer to a concentration of approximately 1.1 x 10^5 cells/ml.
-
In a 96-well microplate, add 8,000 cells per well.
-
Add varying concentrations of the test compound to the wells.
-
Add [125I]-MIP-1α to each well to a final concentration that yields approximately 15,000–20,000 counts per minute (cpm) per assay.
-
Incubate the plate at room temperature for 30–40 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
HEK293 cells expressing human CCR1
-
Fura-2/AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS) with 3.2 mM calcium chloride
-
CCR1 agonist (e.g., MIP-1α)
-
Test compounds (e.g., this compound)
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Load HEK293-CCR1 cells with 5 µM Fura-2/AM for 30 minutes at 37°C in HBSS.
-
Wash the cells with HBSS to remove excess dye and resuspend them in the same buffer at a density of 1 x 10^6 cells/ml.
-
Place 2 ml of the cell suspension (2 x 10^6 cells) into a cuvette in the fluorescence spectrophotometer.
-
Pre-incubate the cells with the test compound at the desired concentration for a specified time (e.g., 15 minutes).
-
Stimulate the cells with a CCR1 agonist (e.g., 10 nM MIP-1α).
-
Measure the change in intracellular free calcium concentration by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
Determine the inhibitory effect of the test compound by comparing the calcium response in its presence to the response with the agonist alone.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
Materials:
-
Target cells expressing CCR1 (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line like RPMI 8226)
-
48-well microchemotaxis chamber (e.g., Boyden chamber)
-
Polycarbonate filter with appropriate pore size (e.g., 5 µm)
-
Chemoattractant (e.g., CCL3)
-
Test compounds (e.g., this compound)
-
Cell staining dye (e.g., Calcein AM)
Procedure:
-
Label the target cells with a fluorescent dye like Calcein AM for 30 minutes at 37°C.
-
Wash the cells twice and resuspend them in assay medium (e.g., HHBSS) at a concentration of 2 x 10^6 cells/ml.
-
Place the chemoattractant (e.g., 1 nM CCL3) in the lower wells of the microchemotaxis chamber.
-
Add the labeled cell suspension (50 µl), pre-incubated with the test compound or vehicle control, to the upper wells, which are separated from the lower wells by the polycarbonate filter.
-
Incubate the chamber for 3 hours at 37°C in a humidified incubator.
-
After incubation, collect a sample from the lower chamber and quantify the number of migrated cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis by the test compound compared to the vehicle control.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow for evaluating CCR1 antagonists.
Conclusion
References
- 1. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Species selectivity of a small molecule antagonist for the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Study: Small Molecule Antagonist BX-471 vs. Biologics in Targeting the CCR1 Pathway
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule CCR1 antagonist, BX-471, and a representative anti-CCR1 monoclonal antibody. This comparison is based on available preclinical data and aims to highlight the distinct characteristics and potential therapeutic applications of each modality in targeting the C-C chemokine receptor type 1 (CCR1) pathway.
The CCR1 pathway plays a pivotal role in mediating the migration of immune cells, such as monocytes and macrophages, to sites of inflammation.[1] This makes it a compelling target for therapeutic intervention in a variety of inflammatory and autoimmune diseases, as well as in oncology.[2][3] Both small molecule antagonists and biologics, such as monoclonal antibodies, have been developed to modulate this pathway, each with inherent advantages and disadvantages. This guide focuses on BX-471, a well-characterized small molecule CCR1 antagonist, and contrasts its properties with those of a representative anti-CCR1 monoclonal antibody.
Mechanism of Action: A Tale of Two Modalities
BX-471 is an orally active, non-peptide small molecule that functions as a potent and selective antagonist of CCR1.[4] It exerts its effect by binding to the CCR1 receptor, thereby preventing the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[4][5] This blockade inhibits downstream signaling cascades, including G protein activation and calcium mobilization, which are essential for chemotaxis.[4][6]
In contrast, a therapeutic anti-CCR1 monoclonal antibody would be a large protein biologic designed to bind with high specificity to an extracellular domain of the CCR1 receptor. This binding can block ligand interaction and subsequent receptor activation. Additionally, depending on the antibody's isotype, it could potentially mediate antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC), leading to the depletion of CCR1-expressing cells.
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for BX-471 and provide expected performance characteristics for a representative anti-CCR1 monoclonal antibody based on typical properties of this class of drugs.
| Parameter | BX-471 (Small Molecule) | Representative Anti-CCR1 mAb (Biologic) |
| Target Binding | Ki (human CCR1): 1 nM[4] Ki (mouse CCR1): 215 ± 46 nM[7] | KD: Expected to be in the low nanomolar to picomolar range for high-affinity antibodies. For example, the anti-mouse CCR1 mAb C1Mab-6 has a KD of 3.9 x 10⁻⁹ M.[8] |
| In Vitro Potency | IC50 (Ca²⁺ mobilization, human CCR1): 5.8 ± 1 nM[7] IC50 (Ca²⁺ mobilization, mouse CCR1): 198 ± 7 nM[7] | IC50 (Ligand-induced signaling): Expected to be in the low nanomolar range. |
| Selectivity | >10,000-fold selectivity for CCR1 over 28 other G-protein-coupled receptors, including CCR2, CCR5, and CXCR4.[4][7] | High specificity for CCR1, with minimal to no cross-reactivity with other chemokine receptors. |
| In Vivo Efficacy | Sepsis Model (mouse): Significantly protected against lung and liver injury.[9] Renal Fibrosis Model (mouse): Reduced interstitial leukocyte infiltration by ~55%.[7] Mantle Cell Lymphoma Model (mouse): Significantly reduced tumor weight and volume.[3] | Multiple Myeloma Model (mouse): Neutralizing antibodies to CCR1 inhibit CCL3-induced osteoclast formation and alter disease progression.[10] |
| Pharmacokinetics | Oral Bioavailability (dog): 60%[4] Dosing: Orally active.[4] | Oral Bioavailability: Generally low to none, requiring parenteral administration (intravenous or subcutaneous). Half-life: Typically long, allowing for less frequent dosing. |
| Cellular Penetration | Can potentially cross cell membranes to access intracellular targets, although its primary target is a cell surface receptor. | Generally unable to cross cell membranes, limiting its action to extracellular and cell surface targets. |
| Immunogenicity | Low potential for immunogenicity. | Potential for immunogenicity (anti-drug antibodies), which can affect efficacy and safety. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize CCR1 inhibitors.
CCR1 Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound to the CCR1 receptor.
-
Method: Competition binding experiments are performed using cell membranes from HEK293 cells transfected to express either human or mouse CCR1. The membranes are incubated with a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α/CCL3) and varying concentrations of the test compound (e.g., BX-471). The amount of radioligand displaced by the test compound is measured, and the data are used to calculate the Ki value.[7]
Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium flux.
-
Method: HEK293 cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye. The cells are then treated with the test compound at various concentrations, followed by stimulation with a CCR1 agonist (e.g., MIP-1α/CCL3). The resulting change in intracellular calcium concentration is measured using a fluorometer. The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.[7]
In Vivo Efficacy Study: Renal Fibrosis Model
-
Objective: To evaluate the therapeutic efficacy of a CCR1 antagonist in a disease model.
-
Method: Unilateral ureteral obstruction (UUO) is surgically induced in mice to model renal fibrosis. The mice are then treated with the test compound (e.g., BX-471 at 20 mg/kg) or a vehicle control for a specified period (e.g., 10 days). At the end of the treatment period, the kidneys are harvested for analysis. Efficacy is assessed by quantifying the infiltration of leukocytes (e.g., CD45-positive cells) and macrophages (e.g., F4/80-positive cells) in the kidney interstitium via immunohistochemistry and FACS analysis.[7]
Visualizing the CCR1 Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow for comparing a small molecule and a biologic.
Caption: CCR1 signaling pathway and points of inhibition.
Caption: Workflow for comparing small molecule vs. biologic.
Conclusion
The choice between a small molecule antagonist like BX-471 and a biologic such as an anti-CCR1 monoclonal antibody will depend on the specific therapeutic context. BX-471 offers the advantage of oral administration and a broad preclinical evidence base across various inflammatory and oncology models.[3][4][9] Its small size may also allow for better tissue penetration. However, its lower affinity for the mouse receptor compared to the human receptor is a consideration for preclinical to clinical translation.[7]
A therapeutic anti-CCR1 monoclonal antibody, while requiring parenteral administration, would likely offer higher target affinity and a longer half-life, potentially leading to less frequent dosing. The potential for effector functions could also be advantageous in oncology settings where depletion of CCR1-expressing tumor-associated macrophages might be desirable.
Ultimately, further head-to-head clinical studies are necessary to definitively determine the relative efficacy and safety of these two distinct therapeutic modalities for diseases driven by the CCR1 pathway. This guide provides a framework for understanding their key differences based on the currently available preclinical data.
References
- 1. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 3. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 8. Establishment of a Novel Anti-Mouse CCR1 Monoclonal Antibody C1Mab-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Review of clinical trial data for CCR1 antagonists similar to BX-513 hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial performance of several C-C chemokine receptor 1 (CCR1) antagonists similar to the selective CCR1 antagonist BX-513 hydrochloride . While preclinical data highlight the potent and selective nature of this compound, publicly available clinical trial data for this specific compound could not be identified. Therefore, this review focuses on other notable CCR1 antagonists that have progressed into clinical development, offering insights into the therapeutic potential and challenges of targeting this pathway.
Introduction to CCR1 Antagonism
The C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory response, primarily by regulating the migration of leukocytes, such as monocytes and neutrophils, to sites of inflammation. Its ligands include several pro-inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). By blocking the interaction of these chemokines with CCR1, antagonists aim to reduce the inflammatory cell infiltrate, thereby mitigating tissue damage in a range of autoimmune and inflammatory diseases. Numerous pharmaceutical companies have invested in the development of small molecule CCR1 antagonists, with several candidates advancing into clinical trials for indications such as rheumatoid arthritis (RA), multiple sclerosis (MS), and chronic obstructive pulmonary disease (COPD).
Comparative Analysis of Clinical Trial Data
The following tables summarize the available clinical trial data for prominent CCR1 antagonists, providing a comparative overview of their efficacy and safety profiles.
Table 1: CCR1 Antagonists in Rheumatoid Arthritis Clinical Trials
| Compound | Sponsor | Phase | Patient Population | Dosage | Primary Endpoint | Key Outcomes |
| CP-481,715 | Pfizer | Ib | Patients with active RA | Not specified | Not specified | Showed a trend towards clinical improvement and a significant reduction in synovial macrophage infiltration. |
| MLN3897 | Millennium | IIa | Patients with active RA on methotrexate | 10 mg once daily | ACR20 response at Day 84 | No significant difference in ACR20 response compared to placebo (35% vs. 33%). |
| CCX354 | ChemoCentryx | II | Patients with moderate to severe RA on methotrexate | 100 mg BID or 200 mg QD | ACR20 response at Week 12 | The 200 mg once-daily dose showed a statistically significant improvement in ACR20 response compared to placebo in a prespecified patient population. |
Table 2: CCR1 Antagonists in Other Indications
| Compound | Sponsor | Indication | Phase | Patient Population | Dosage | Primary Endpoint | Key Outcomes |
| BX471 | Berlex/Schering AG | Multiple Sclerosis | II | Patients with relapsing-remitting MS | Not specified | Reduction in the number of new gadolinium-enhancing lesions | Failed to demonstrate efficacy. |
| AZD-4818 | AstraZeneca | COPD | II | Patients with moderate to severe COPD | 150 µg inhaled twice daily | Not specified | Did not demonstrate efficacy. |
Experimental Protocols
The evaluation of CCR1 antagonists in clinical trials relies on a variety of standardized assays to determine their pharmacodynamic effects and potency. Below are detailed methodologies for two key experiments.
Receptor Binding Assay
This assay is crucial for determining the affinity of an antagonist for the CCR1 receptor.
-
Objective: To measure the binding affinity (Ki) of a test compound to the human CCR1 receptor.
-
Methodology:
-
Receptor Source: Cell membranes are prepared from a stable cell line (e.g., HEK293) engineered to express high levels of the human CCR1 receptor.
-
Radioligand: A specific CCR1 ligand, such as 125I-labeled CCL3 (MIP-1α), is used at a concentration at or below its dissociation constant (Kd).
-
Competitive Binding: The cell membranes and radioligand are incubated with a range of concentrations of the unlabeled test antagonist.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of inflammatory cells.
-
Objective: To determine the potency of a test compound in inhibiting the chemotactic response of CCR1-expressing cells to a CCR1 ligand.
-
Methodology:
-
Cell Source: Primary human monocytes are isolated from the peripheral blood of healthy donors.
-
Chemotaxis Chamber: A 96-well chemotaxis plate with a polycarbonate membrane (e.g., 5 µm pore size) is used.
-
Chemoattractant: A solution of a CCR1 ligand, such as CCL3, is placed in the lower wells of the chamber.
-
Cell Treatment: The isolated monocytes are pre-incubated with various concentrations of the CCR1 antagonist or vehicle control.
-
Migration: The treated cells are then placed in the upper wells of the chemotaxis chamber. The plate is incubated for a defined period (e.g., 90 minutes) at 37°C in a humidified incubator to allow cell migration towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by using a fluorescent dye and a plate reader.
-
Data Analysis: The concentration of the antagonist that causes 50% inhibition of the chemotactic response (IC50) is calculated.
-
Visualizations
CCR1 Signaling Pathway and Antagonist Intervention
The following diagram illustrates the signaling cascade initiated by chemokine binding to CCR1 and the mechanism of action for a CCR1 antagonist.
Caption: CCR1 signaling pathway and the inhibitory action of an antagonist.
Workflow for Evaluating CCR1 Antagonist Potency
This diagram outlines the logical flow of experiments to characterize a novel CCR1 antagonist.
Caption: Experimental workflow for the preclinical and clinical evaluation of a CCR1 antagonist.
Summary and Outlook
The clinical development of CCR1 antagonists has been challenging, with several compounds failing to meet their primary endpoints in mid-stage clinical trials. The reasons for these failures are likely multifactorial and may include insufficient receptor occupancy at the site of inflammation, redundancy in chemokine signaling pathways, and the complexity of the diseases being treated. However, the modest success of CCX354 in a subset of rheumatoid arthritis patients suggests that there may still be a therapeutic window for CCR1 antagonism in specific patient populations. The preclinical profile of compounds like this compound indicates high potency and selectivity, which are desirable characteristics for a therapeutic candidate. Future success in this area will likely depend on a better understanding of the patient populations most likely to respond to CCR1 blockade and potentially the use of these agents in combination with other anti-inflammatory drugs.
Safety Operating Guide
Proper Disposal of BX-513 Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of BX-513 hydrochloride, ensuring the protection of personnel and the environment.
Researchers and drug development professionals handling this compound are responsible for its proper disposal. While the substance is not classified as hazardous under OSHA's Hazard Communication Standard, adherence to established laboratory safety protocols for chemical waste is imperative. This guide provides a procedural, step-by-step approach to the disposal of this compound, aligning with general best practices for non-hazardous chemical waste in a research and development setting.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) specific to the batch of this compound in use. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection: Safety glasses or goggles |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile) |
| Body Protection: Laboratory coat |
| Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the disposal of solid this compound and its empty containers.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or surplus solid this compound in a designated, sealed, and clearly labeled waste container. Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals).
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, pipette tips, or gloves, should be collected in the same designated non-hazardous solid waste container.
-
Empty Containers: Containers that held this compound should be managed as outlined in step 4.
2. Waste Container Labeling:
-
Label the waste container clearly as "Non-Hazardous Waste: this compound".
-
Include the name of the principal investigator or laboratory, the date of accumulation, and the approximate quantity of waste.
3. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
4. Disposal of Empty Containers:
-
Once the container is empty of any visible solid residue, deface or remove the original product label to prevent misidentification.
-
Dispose of the empty container in the regular laboratory trash, unless institutional policy dictates otherwise.
5. Final Disposal of Solid Waste:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste.
-
Depending on institutional and local regulations, non-hazardous solid chemical waste may be permissible for disposal in the regular trash, provided it is securely contained and clearly labeled. However, some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through a licensed chemical waste contractor.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₈H₂₉ClN₂O · HCl |
| Appearance | White Solid |
| Solubility | Soluble in DMSO and Ethanol |
| Storage Temperature | Recommended storage at -20°C |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling BX-513 hydrochloride
Essential Safety and Handling Guide for BX-513 Hydrochloride
Immediate Safety and Handling Precautions
Before working with this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended. | Protects against skin contact. Change gloves immediately if contaminated.[1][2] |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and aerosols.[3][1][2] |
| Lab Coat | A disposable, long-sleeved lab coat shown to resist permeability. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to avoid inhalation of dust. | Protects against inhalation of potentially harmful aerosols or dust.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
-
-
Handling the Compound :
-
When handling the solid form, avoid creating dust.
-
If creating solutions, do so within the chemical fume hood.
-
Use dedicated and clearly labeled glassware and equipment.
-
-
Accidental Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation : Move to fresh air.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.
-
Waste Segregation :
-
Waste Collection :
-
Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
The container must be made of a material compatible with the chemical and any solvents used.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
